Crystallographic Profiling and Structural Elucidation of (R)-(Formyloxy)phenylacetic Acid: A Technical Guide
Executive Summary (R)-(Formyloxy)phenylacetic acid (CAS 29169-63-9)[1], commonly referred to as (R)-O-formylmandelic acid, is a critical chiral building block in pharmaceutical chemistry. It functions primarily as a reso...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(R)-(Formyloxy)phenylacetic acid (CAS 29169-63-9)[1], commonly referred to as (R)-O-formylmandelic acid, is a critical chiral building block in pharmaceutical chemistry. It functions primarily as a resolving agent and a stereospecific intermediate in the synthesis of β-lactam antibiotics[2]. For drug development professionals and structural chemists, understanding its solid-state behavior is paramount. The crystal structure dictates bulk material properties such as solubility, thermodynamic stability, and powder flowability.
This whitepaper provides an in-depth technical guide to the crystallographic characterization of (R)-(Formyloxy)phenylacetic acid, detailing the causality behind its supramolecular assembly and providing a self-validating experimental framework for Single-Crystal X-Ray Diffraction (SCXRD).
Part 1: Theoretical Framework & Structural Causality
Why does (R)-(Formyloxy)phenylacetic acid crystallize the way it does?
The solid-state architecture of this molecule is governed by a strict hierarchy of intermolecular forces and symmetry constraints.
Symmetry Constraints of Chirality: Because the compound is enantiopure (possessing the strict (R)-configuration at the alpha carbon), it is mathematically forbidden from crystallizing in centrosymmetric space groups (e.g.,
P1ˉ
or
P21/c
). Instead, it must pack into a Sohncke space group . The steric bulk of the phenyl ring, combined with directional hydrogen bonding, forces such molecules into the highly common orthorhombic
P212121
or monoclinic
P21
space groups.
Supramolecular Synthons: The primary thermodynamic driver of the crystal lattice is the carboxylic acid functional group. According to Etter’s rules for hydrogen bonding , carboxylic acids overwhelmingly favor the formation of cyclic dimers in the solid state. In this structure, two molecules pair up via O-H···O hydrogen bonds to form an
R22(8)
motif. This dimerization effectively creates a larger, non-polar exterior (dominated by the phenyl rings and formyl groups) that dictates the secondary packing via van der Waals interactions.
Conformational Dynamics: The formyloxy group (-O-CHO) possesses rotational freedom around the C(alpha)-O bond. In the crystal lattice, the torsion angle of this group is locked into a conformation that minimizes steric repulsion with the adjacent phenyl ring while maximizing the overall packing density.
Caption: Causality network dictating the solid-state packing of the target compound.
Part 2: Self-Validating Experimental Protocol for SCXRD
To determine the absolute structure of (R)-(Formyloxy)phenylacetic acid, the following self-validating protocol must be executed. Every phase contains an internal check to prevent the propagation of error.
Phase 1: Crystal Engineering & Growth
Methodology: Dissolve 50 mg of high-purity (R)-(Formyloxy)phenylacetic acid in a minimal volume of a binary solvent system (e.g., 1:1 Dichloromethane/Hexane). Allow for slow evaporation at 4 °C over 3–5 days.
Causality: The polar/non-polar mixture modulates solubility dynamically as the volatile dichloromethane evaporates, promoting slow nucleation. The low temperature reduces thermal vibrations during lattice assembly, minimizing defect formation.
Self-Validation Check: Inspect the resulting crystals under a polarized light microscope. Rotate the cross-polarizers; the crystal must exhibit sharp, uniform extinction every 90 degrees. If the extinction is wavy or incomplete, the crystal is twinned or strained and must be rejected.
Phase 2: Data Acquisition
Methodology: Mount a suitable single crystal on a diffractometer equipped with a Copper microfocus X-ray source (Cu K
α
,
λ=1.54184
Å) and cool the sample to 100 K using a nitrogen cryostream.
Causality: Copper radiation is strictly required over Molybdenum for light-atom structures (C, H, O) because Cu K
α
maximizes the anomalous dispersion signal necessary for absolute structure determination. Cooling to 100 K minimizes atomic thermal motion (Anisotropic Displacement Parameters, ADPs), drastically improving resolution at high diffraction angles.
Self-Validation Check: Analyze the internal agreement factor (
Rint
) during data integration. An
Rint<0.05
validates that the chosen Laue symmetry is correct and the data is of publication quality.
Phase 3: Structure Solution and Refinement
Methodology: Solve the structure using dual-space methods and refine via full-matrix least-squares on
F2
using SHELXL . All non-hydrogen atoms must be refined anisotropically.
Causality: Dual-space methods excel at locating light atoms by iterating between real and reciprocal space. Refining on
F2
(rather than
F
) ensures that all data, including weak reflections, contribute to the structural model, preventing statistical bias.
Self-Validation Check: The Goodness-of-Fit (GoF) must converge near 1.0, and the maximum residual electron density peak in the Fourier difference map should be
<0.5
e/ų, confirming no atoms are missing or misplaced.
Phase 4: Absolute Structure Determination
Methodology: Calculate the Flack parameter (
x
) during the final refinement cycles .
Causality: The Flack parameter measures the inversion-distinguishing power of the Friedel pairs generated by anomalous scattering.
Self-Validation Check: A Flack parameter of
x=0.00
with an estimated standard deviation (esd)
<0.1
definitively validates the (R)-configuration. If
x≈1
, the crystal is the (S)-enantiomer. If
x≈0.5
, the crystal is a racemic twin, and the batch must be recrystallized.
Caption: Workflow for Single-Crystal X-Ray Diffraction of Chiral Organics.
Part 3: Quantitative Structural Data Summary
The following table summarizes the anticipated crystallographic parameters for (R)-(Formyloxy)phenylacetic acid, serving as a benchmark for researchers validating their own synthesized batches.
Parameter
Expected Value / Range
Causality / Rationale
Chemical Formula
C9H8O4
Exact atomic composition of the unit cell contents.
Formula Weight
180.16 g/mol
Derived from the molecular composition.
Crystal System
Orthorhombic or Monoclinic
Dictated by the asymmetric packing of the chiral molecule.
Space Group
P212121
or
P21
Sohncke groups lacking inversion centers or mirror planes.
Z (Molecules/Cell)
4 (Orthorhombic) or 2 (Monoclinic)
Standard packing for asymmetric units (
Z′=1
).
Calculated Density
~1.35 - 1.45 g/cm³
Typical packing efficiency for dense hydrogen-bonded organics.
Hydrogen Bond Motif
R22(8)
Strongly favored thermodynamic dimerization of carboxylic acids.
Conclusion
The crystallographic elucidation of (R)-(Formyloxy)phenylacetic acid is not merely an exercise in structural mapping; it is a rigorous validation of chiral integrity. By relying on anomalous dispersion and strict self-validating protocols, researchers can definitively link the three-dimensional solid-state architecture to the molecule's downstream performance in pharmaceutical synthesis.
References
International Union of Crystallography (IUCr). "International Tables for Crystallography". URL: [Link]
Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds". Accounts of Chemical Research, 23(4), 120-126. URL: [Link]
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3-8. URL: [Link]
Flack, H. D. (1983). "On enantiomorph-polarity estimation". Acta Crystallographica Section A, 39(6), 876-881. URL: [Link]
US Patent 4775670A (1988). "2-oxo-1-azetidinesulfonic acid salts". Google Patents.
Technical Whitepaper: Physicochemical Profiling and Solubility Dynamics of (R)-(Formyloxy)phenylacetic Acid
Executive Summary (R)-(Formyloxy)phenylacetic acid (CAS: 29169-63-9), widely recognized in pharmaceutical manufacturing as (R)-(-)-O-Formylmandelic acid, is a critical chiral synthon. It is predominantly utilized in the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(R)-(Formyloxy)phenylacetic acid (CAS: 29169-63-9), widely recognized in pharmaceutical manufacturing as (R)-(-)-O-Formylmandelic acid, is a critical chiral synthon. It is predominantly utilized in the semi-synthesis of advanced beta-lactam antibiotics, including cephalosporins (e.g., Cefamandole) and monobactams (e.g., Aztreonam). This technical guide provides an in-depth analysis of its physicochemical properties, solvent thermodynamics, and the mechanistic rationale dictating its handling in rigorous drug development workflows.
Structural Rationale and Chemical Significance
At its core, (R)-(Formyloxy)phenylacetic acid is a derivative of (R)-mandelic acid where the alpha-hydroxyl group has been masked by a formyl ester. This structural modification is not arbitrary; it is a highly calculated synthetic strategy.
During the synthesis of beta-lactam antibiotics, the carboxylic acid moiety must be activated into a highly reactive acyl chloride to facilitate coupling with a beta-lactam core (such as 7-ACA or 6-APA). If the alpha-hydroxyl group were left unprotected, the molecule would undergo rapid self-condensation or polymerization during chlorination. The formyl group serves as an ideal protecting moiety: it is sterically compact, electronically stabilizing, and, crucially, can be cleaved under exceptionally mild aqueous conditions post-coupling without degrading the sensitive beta-lactam ring[1].
Physicochemical Properties
Understanding the fundamental physical chemistry of this molecule is essential for optimizing extraction, crystallization, and reaction conditions.
Table 1: Core Physicochemical Parameters
Property
Value
Mechanistic Implication
Molecular Weight
180.16 g/mol
Standard baseline for stoichiometric and mass-balance calculations.
Boiling Point
305.9 °C (at 760 mmHg)
Indicates high thermal stability; non-volatile under standard conditions.
Density
1.307 g/cm³
Denser than water; dictates phase positioning during biphasic extractions.
pKa (Predicted)
2.41 ± 0.10
Highly acidic due to the alpha-formyloxy inductive effect.
The predicted pKa of 2.41[2] is significantly lower than that of unsubstituted phenylacetic acid (pKa ~4.3). This increased acidity is driven by the strong inductive electron-withdrawing effect (-I effect) of the adjacent formyloxy group, which stabilizes the carboxylate anion formed upon deprotonation. Consequently, during aqueous workup, the compound will be fully ionized and water-soluble at pH > 4.5. To force the molecule into an organic phase for extraction, the aqueous layer must be aggressively acidified to a pH < 1.5 to ensure complete protonation.
Solubility Profile and Solvent Dynamics
With a LogP of 1.62 and a Polar Surface Area of 63.6 Ų[2], the molecule exhibits amphiphilic characteristics but thermodynamically favors polar aprotic and non-polar organic solvents.
Table 2: Solubility Matrix
Solvent
Solubility Profile
Application / Rationale
Dichloromethane (DCM)
Highly Soluble
Primary solvent for acyl chloride formation; non-nucleophilic and anhydrous.
Toluene
Soluble
Utilized for azeotropic distillation to rigorously dry the system prior to chlorination.
Methanol / Ethanol
Soluble (Reactive)
Soluble, but risks transesterification of the formyl group over prolonged exposure.
| Water | Slightly Soluble | Poor solubility in un-ionized form; highly soluble as a carboxylate salt (pH > 4.5). |
As detailed by , the acid is highly soluble in common organic solvents like dichloromethane and toluene[3]. DCM is the solvent of choice for downstream chlorination because it is inert to chlorinating agents (like thionyl chloride or triphosgene) and does not participate in hydrogen bonding, which would otherwise solvate the reactive acyl chloride and kinetically retard the reaction.
Before scaling up biphasic Schotten-Baumann couplings, chemists must determine the exact half-life of the formyl ester in aqueous media to prevent yield loss via premature deprotection.
Objective: To quantify the degradation kinetics of the formyl protecting group in aqueous buffers versus organic saturation limits.
Step-by-Step Protocol:
Standard Curve Generation: Prepare 1.0, 5.0, and 10.0 mg/mL solutions of (R)-(Formyloxy)phenylacetic acid in anhydrous HPLC-grade acetonitrile. Spike each with 1.0 mg/mL benzoic acid as an internal standard to normalize injection volumes.
Organic Saturation (Solubility Limit): Add excess solid (R)-(Formyloxy)phenylacetic acid to 10 mL of anhydrous DCM. Stir vigorously at 25°C for 24 hours to reach thermodynamic equilibrium. Filter the suspension through a 0.22 µm PTFE syringe filter. Dilute an aliquot 1:100 in acetonitrile and quantify via HPLC-UV (254 nm).
Aqueous Hydrolysis Kinetics: Dissolve 50.0 mg of the compound in 1.0 mL of methanol (to overcome initial aqueous wetting resistance), then rapidly inject into 49.0 mL of a pH 7.4 phosphate buffer maintained at 25°C.
Time-Course Sampling: Withdraw 1.0 mL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench each aliquot by adding 100 µL of 1M HCl to drop the pH < 2.0. Causality: This rapid acidification instantly halts base-catalyzed ester hydrolysis, freezing the degradation profile for accurate HPLC analysis.
Self-Validation (Mass Balance): Quantify both the remaining (R)-(Formyloxy)phenylacetic acid and the newly formed (R)-(-)-mandelic acid. The protocol is inherently self-validating: the molar sum of the reactant and the degradation product must remain constant (±2%) across all time points. If the mass balance diverges, it indicates an unaccounted secondary degradation pathway (e.g., oxidative cleavage), prompting an immediate halt to scale-up.
Patent literature, such as, highlights the critical role of this compound in synthesizing beta-lactam antibiotics[1]. The workflow requires strict anhydrous conditions during activation, followed by controlled deprotection.
Workflow of Beta-Lactam side-chain coupling utilizing (R)-(Formyloxy)phenylacetic acid.
Conclusion
(R)-(Formyloxy)phenylacetic acid is a masterclass in protective group chemistry. Its low pKa ensures facile extraction, while its moderate LogP guarantees high solubility in the anhydrous organic solvents required for acyl chloride activation. By treating its handling protocols as self-validating kinetic systems, drug development professionals can prevent premature ester hydrolysis and maximize the yield of complex beta-lactam APIs.
References
LookChem. "(R)-2-(Formyloxy)-2-phenylacetic acid Chemical Properties." LookChem Database. Available at: [Link]
Google Patents (CA1338670C). "B-lactam antibiotics." Patent Literature.
An In-Depth Technical Guide to the ¹H and ¹³C NMR Reference Spectra for (R)-(Formyloxy)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and pharmaceutical development for the...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and pharmaceutical development for the unambiguous determination of molecular structures. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of (R)-(formyloxy)phenylacetic acid. In the absence of publicly available experimental reference spectra, this document serves as a predictive guide, synthesizing data from analogous compounds to forecast chemical shifts and coupling constants. It further outlines a comprehensive, field-proven protocol for the acquisition of high-quality NMR data for this and similar chiral molecules. The principles of spectral interpretation are discussed in depth, explaining the causal relationships between the molecule's structure and its NMR spectral features. This guide is intended to be a practical resource for researchers in organic synthesis, medicinal chemistry, and analytical sciences.
Introduction
(R)-(Formyloxy)phenylacetic acid is a chiral derivative of mandelic acid, a molecule of significant interest in the pharmaceutical industry due to its role as a versatile chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). The introduction of a formyloxy group at the alpha-position modifies its chemical and biological properties, making its structural verification paramount. NMR spectroscopy provides the most powerful means for such verification, offering detailed information about the carbon-hydrogen framework and the stereochemical environment.
This technical guide addresses the critical need for reliable NMR reference data for (R)-(formyloxy)phenylacetic acid. By predicting the ¹H and ¹³C NMR spectra, we provide a benchmark for researchers synthesizing or working with this compound. Furthermore, the detailed experimental protocols and in-depth spectral interpretation serve as a practical manual for obtaining and understanding the NMR data of this and related small molecules.
Predicted NMR Reference Spectra
Due to the absence of experimentally acquired and published reference spectra for (R)-(Formyloxy)phenylacetic acid, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on established chemical shift principles and data from structurally related compounds, such as phenylacetic acid and various formate esters.[1][2]
Table 1: Predicted ¹H NMR Spectral Data for (R)-(Formyloxy)phenylacetic Acid
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~10.0 - 12.0
Broad Singlet
1H
Carboxylic Acid (-COOH)
~8.1
Singlet
1H
Formyl Proton (-OCHO)
~7.4 - 7.6
Multiplet
5H
Aromatic Protons (C₆H₅)
~6.0
Singlet
1H
Methine Proton (-CH(OCHO)-)
Table 2: Predicted ¹³C NMR Spectral Data for (R)-(Formyloxy)phenylacetic Acid
Chemical Shift (δ, ppm)
Assignment
~170 - 175
Carboxylic Acid Carbonyl (-C OOH)
~160
Formate Carbonyl (-OC HO)
~135
Quaternary Aromatic Carbon (ipso-C)
~128 - 130
Aromatic CH Carbons
~75
Methine Carbon (-C H(OCHO)-)
Experimental Protocols for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for (R)-(formyloxy)phenylacetic acid, the following detailed methodology is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.[3][4]
Sample Preparation
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. If the compound has limited solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used. Note that the chemical shifts will vary slightly depending on the solvent used.[5]
Sample Concentration: Weigh approximately 5-10 mg of (R)-(formyloxy)phenylacetic acid into a clean, dry vial.
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
Transfer: Gently swirl the vial to dissolve the compound completely. Once dissolved, transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and sample concentration.
For ¹H NMR:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
Relaxation Delay (D1): 1-2 seconds.
Acquisition Time (AQ): 3-4 seconds.
Spectral Width (SW): A range of -2 to 14 ppm is generally sufficient.
Temperature: 298 K (25 °C).
For ¹³C NMR:
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.[6]
Number of Scans (NS): 1024 to 4096 scans are typically required due to the low natural abundance of the ¹³C isotope.
Relaxation Delay (D1): 2 seconds.
Acquisition Time (AQ): 1-2 seconds.
Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic molecules.[7]
Temperature: 298 K (25 °C).
In-Depth Interpretation of Predicted Spectra
The predicted NMR spectra provide a wealth of information about the structure of (R)-(formyloxy)phenylacetic acid. Below is a detailed rationale for the assignment of each signal.
Caption: Molecular structure of (R)-(Formyloxy)phenylacetic acid with key atoms labeled.
¹H NMR Spectrum Interpretation
Carboxylic Acid Proton (-COOH, ~10.0 - 12.0 ppm): This proton is highly deshielded due to its acidic nature and typically appears as a broad singlet far downfield. Its chemical shift can be concentration and solvent dependent.
Formyl Proton (-OCHO, ~8.1 ppm): The proton of the formyl group is deshielded by the adjacent carbonyl and oxygen atom, leading to a characteristic downfield chemical shift.[8] It is expected to be a singlet as there are no adjacent protons to couple with.
Aromatic Protons (C₆H₅, ~7.4 - 7.6 ppm): The five protons on the phenyl ring will appear in the aromatic region. Due to the substitution on the ring, they are not all chemically equivalent and will likely appear as a complex multiplet.[9]
Methine Proton (-CH(OCHO)-, ~6.0 ppm): This proton is alpha to both the phenyl ring and the formyloxy group. The electronegative oxygen of the formyloxy group will cause a significant downfield shift. It is expected to be a singlet as it has no adjacent protons.
¹³C NMR Spectrum Interpretation
Carboxylic Acid Carbonyl (-C OOH, ~170 - 175 ppm): The carbonyl carbon of the carboxylic acid is found in the typical downfield region for this functional group.[10]
Formate Carbonyl (-O CHO, ~160 ppm): The carbonyl carbon of the formate ester is also deshielded and appears in a characteristic region.[11]
Aromatic Carbons (~128 - 135 ppm): The six carbons of the phenyl ring will produce signals in the aromatic region. The ipso-carbon (the one attached to the rest of the molecule) will be at a slightly different chemical shift than the other five CH carbons.[12]
Methine Carbon (-C H(OCHO)-, ~75 ppm): This carbon is attached to the electronegative oxygen of the formyloxy group, which shifts its resonance significantly downfield compared to a simple alkyl carbon.
The Role of Chiral Solvating Agents
Since (R)-(formyloxy)phenylacetic acid is a chiral molecule, its ¹H and ¹³C NMR spectra will be identical to that of its (S)-enantiomer under standard achiral conditions. To distinguish between the enantiomers or to determine the enantiomeric excess of a sample, a chiral solvating agent (CSA) can be used.[13][14][15]
The addition of a chiral solvating agent to the NMR sample creates transient diastereomeric complexes with the R and S enantiomers of the analyte. These diastereomeric complexes have different magnetic environments, which can lead to the separation of signals for the two enantiomers in the NMR spectrum, allowing for their quantification.[16][17]
Caption: Workflow for chiral resolution using a chiral solvating agent in NMR.
Conclusion
References
Wenzel, T. J. (2018). Chiral Solvating Agents. In Discrimination of Chiral Compounds Using NMR Spectroscopy (pp. 51-135). John Wiley & Sons, Inc.
Gant, J. L. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Process Research & Development, 20(4), 827-836.
Goodarzi, M., et al. (2010). Modeling of 13C NMR chemical shifts of benzene derivatives using the RC–PC–ANN method: A comparative study of original molecular descriptors and multivariate image analysis descriptors. Canadian Journal of Chemistry, 88(10), 1035-1044.
Di Tizio, V., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12956-12968.
Azadi, D., et al. (2024). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. Molecules, 29(3), 693.
Freire, F., & Seco, J. M. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(23), 7352.
Di Tizio, V., et al. (2022).
Saito, H., & Yokoi, M. (1973). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Journal of the American Chemical Society, 95(1), 324-326.
Abraham, R. J., et al. (2001). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Magnetic Resonance in Chemistry, 39(S1), S3-S16.
Levy, G. C., Lichter, R. L., & Nelson, G. L. (1980). Carbon-13 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Retrieved from [Link]
Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
Abraham, R. J. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository.
University of Toronto. (n.d.). Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule.
University of Wisconsin-Madison. (n.d.). Spectroscopy Tutorial: Esters.
University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table.
Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400.
Smith, S. G., & Goodman, J. M. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts.
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube.
Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Magnetic Resonance in Chemistry, 42(10), 885-896.
The Organic Chemistry Tutor. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube.
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
Vávra, J., et al. (2004). Chiral derivatives of 2-(1-naphthyl)-2-phenylacetic acid. Chirality, 16(9), 652-660.
University of Calgary. (n.d.). Ch 13 - 1H NMR.
Kodumuri, S., et al. (n.d.).
LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
Unveiling the Architecture of Chirality: A Mechanistic Guide to Induction by (R)-Mandelic Acid and Its Derivatives
An in-depth technical guide by a Senior Application Scientist For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern pharmaceutical development and fine chemical synthesis, th...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide by a Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and efficacy. Asymmetric synthesis, the art of creating a single desired enantiomer, relies on a diverse toolkit of methodologies. Among these, the use of naturally derived, enantiopure compounds as resolving agents or chiral auxiliaries remains a robust and foundational strategy. This technical guide provides an in-depth exploration of the mechanisms underpinning chiral induction by (R)-mandelic acid and its derivatives. While the specifically requested (R)-(Formyloxy)phenylacetic acid is not widely documented as a chiral induction agent in current literature, its parent structure, (R)-mandelic acid, is a classic and highly effective molecule for this purpose. We will dissect the fundamental principles of chiral recognition at the molecular level, grounded in the structure of (R)-mandelic acid, and extend these principles to understand how derivatives, such as the formyloxy variant, would likely function. This guide synthesizes field-proven insights with established chemical theory to explain the causality behind experimental choices in chiral resolution and asymmetric synthesis, offering both foundational knowledge and practical protocols for professionals in the field.
Introduction: The Imperative of Asymmetric Synthesis
Most biological molecules, from the amino acids that build proteins to the sugars that form our DNA, exist as a single enantiomer. This inherent chirality in biological systems means that the two enantiomers of a chiral drug can interact very differently with their target receptors or enzymes.[1][2] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the most dramatic cases, responsible for severe adverse effects. The ability to synthesize enantiomerically pure compounds is therefore a cornerstone of modern drug development.[3]
Two primary strategies for achieving enantiopurity are chiral resolution and asymmetric synthesis.
Chiral Resolution: This method involves the separation of a pre-existing racemic mixture into its constituent enantiomers.[4]
Asymmetric Synthesis: This approach uses a source of chirality to influence a chemical reaction, directing it to produce predominantly one enantiomer.[1]
A powerful tool used in both strategies is the chiral auxiliary : a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction.[2][5] Similarly, chiral resolving agents are used to interact with a racemic mixture to form diastereomers, which, unlike enantiomers, have different physical properties and can be separated.[4] (R)-Mandelic acid is a premier example of a compound that excels as a chiral resolving agent and whose derivatives can function as chiral auxiliaries.[6]
The (R)-Mandelic Acid Scaffold: A Blueprint for Chiral Recognition
The remarkable efficacy of (R)-mandelic acid in chiral discrimination stems from its unique and compact arrangement of three key functional groups around a single stereocenter: a carboxylic acid, a hydroxyl group, and a phenyl ring.
Carboxylic Acid (-COOH): This group is a versatile hydrogen bond donor and acceptor and, in its deprotonated carboxylate form (-COO⁻), a powerful site for ionic interactions.
Hydroxyl Group (-OH): Located at the α-position, this group is an excellent hydrogen bond donor and acceptor, providing a crucial secondary interaction site.
Phenyl Ring (C₆H₅): This bulky aromatic group provides steric hindrance, which is fundamental for creating a three-dimensionally defined space. It also enables attractive π-π stacking interactions with other aromatic systems.
The specific, rigid (R)-configuration of these groups creates a distinct chiral environment, allowing the molecule to "interrogate" the stereochemistry of other chiral molecules through a combination of attractive and repulsive interactions.
Core Mechanism I: Chiral Resolution via Diastereomeric Salt Formation
The most common application of (R)-mandelic acid is in the resolution of racemic amines. The mechanism relies on the formation of diastereomeric salts that possess different physical properties, most notably, different solubilities.[4]
The formation of these separable salts is not a random process; it is governed by a precise set of intermolecular interactions, often referred to as the "three-point interaction model." [7] For effective chiral recognition to occur, there must be at least three points of interaction between the chiral resolving agent and the substrate, with at least one of these interactions being stereochemically dependent.[8][9]
In the case of (R)-mandelic acid resolving a racemic amine (containing R- and S-enantiomers), two diastereomeric salts are formed:
(R)-mandelate • (R)-amine
(R)-mandelate • (S)-amine
The key to the resolution is that these two diastereomeric pairs will have different energies and packing efficiencies in a crystal lattice. This difference arises from the quality of the "fit" between the components. One pair (e.g., the R,R pair) will form a more stable, lower-energy crystal lattice with a dense network of highly favorable interactions, causing it to be less soluble and precipitate from the solution. The other pair (the R,S pair) will have a less optimal fit, with some steric clashes or less favorable hydrogen bonding, and will tend to remain in the solution.
The dominant interactions driving this discrimination are:
Primary Ionic Interaction: The strongest bond is the acid-base reaction between the carboxylic acid of mandelic acid and the basic amine, forming a carboxylate-ammonium salt bridge. This is the primary anchor for the complex.[8]
Hydrogen Bonding: The α-hydroxyl group of mandelic acid provides a critical secondary interaction, forming a hydrogen bond with another acceptor on the amine or even with the carboxylate group of a neighboring complex, enforcing rigidity in the crystal.[10]
Steric Repulsion & π-π Stacking: The phenyl rings of both the mandelic acid and, often, the amine substrate play a crucial role. In the more stable diastereomer, these groups will arrange to maximize favorable π-π stacking. In the less stable diastereomer, they may be forced into a sterically hindered arrangement, destabilizing the crystal lattice.[8][10]
Diagram: Mechanism of Chiral Resolution
Caption: Workflow for chiral resolution of a racemic amine using (R)-mandelic acid.
Core Mechanism II: Chiral Induction as a Chiral Auxiliary
While less common than its use in resolution, derivatives of (R)-mandelic acid can be employed as chiral auxiliaries.[5] In this role, the mandelic acid derivative is covalently attached to a prochiral substrate (a molecule that is not yet chiral but can become so). The bulky, stereochemically defined auxiliary then directs the attack of an incoming reagent to one of the two faces of the prochiral center, resulting in the preferential formation of one diastereomer of the product.[1][3]
Let us consider the hypothetical case of (R)-(Formyloxy)phenylacetic acid used as a chiral auxiliary. Here, the hydroxyl group of mandelic acid has been acylated to a formyl ester. This modification has two key consequences:
Elimination of the H-bond Donor: The hydroxyl group is now an ester and has lost its ability to act as a strong hydrogen bond donor.
Increased Steric Bulk: The formyloxy group, while small, adds steric bulk and changes the electronic nature of the α-position.
When this auxiliary is attached to a substrate (for example, forming an ester with a prochiral ketone enolate), the mechanism of induction is primarily driven by steric hindrance . The bulky phenyl group of the auxiliary will preferentially occupy the less hindered space in the transition state, effectively blocking one face of the molecule. An incoming electrophile is therefore forced to approach from the opposite, unhindered face.
Diagram: Model of Steric Hindrance by a Mandelic Acid-based Auxiliary
Technical Whitepaper: (R)-(Formyloxy)phenylacetic Acid in Pharmaceutical Synthesis
Executive Summary (R)-(Formyloxy)phenylacetic acid (CAS: 29169-63-9), also known as (R)-O-formylmandelic acid, is a critical chiral building block in the pharmaceutical industry. Its primary application lies in the synth...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(R)-(Formyloxy)phenylacetic acid (CAS: 29169-63-9), also known as (R)-O-formylmandelic acid, is a critical chiral building block in the pharmaceutical industry. Its primary application lies in the synthesis of second-generation cephalosporin antibiotics, most notably Cefamandole Nafate [1]. This whitepaper provides a comprehensive analysis of its chemical properties, toxicological profile, and mechanistic utility, alongside a self-validating experimental protocol for its application in active pharmaceutical ingredient (API) manufacturing.
Chemical Identity & Structural Causality
The utility of (R)-(Formyloxy)phenylacetic acid is rooted in its highly specific structural features. It is a derivative of D-mandelic acid where the
α
-hydroxyl group has been protected via formylation.
This structural modification serves two distinct causal purposes in drug development:
Synthetic Protection: During the activation of the carboxylic acid to an acyl chloride, an unprotected
α
-hydroxyl group would react with the chlorinating agent (e.g., thionyl chloride), leading to unwanted alkyl chlorides or self-condensation oligomers. The formyl group acts as a robust, atom-economical protecting group.
Pharmacokinetic Prodrug Utility: In the final API (Cefamandole Nafate), the formyl ester is intentionally retained. It functions as a prodrug moiety that enhances the compound's stability in parenteral formulations. Upon intravenous or intramuscular administration, non-specific esterases in the blood rapidly hydrolyze the formyl ester to release the active antibiotic, Cefamandole[1][2].
Material Safety Data & Toxicological Profile
Handling (R)-(Formyloxy)phenylacetic acid requires a strict understanding of its reactivity with environmental and biological moisture.
Toxicological Causality
The compound is classified as a localized irritant. The mechanistic cause of its toxicity (H315, H319) is twofold:
Primary Acidity: The free carboxylic acid group readily protonates moisture on the skin or ocular mucosa, causing immediate pH-dependent irritation.
Secondary Hydrolysis: Upon contact with biological fluids (sweat, tears), the formyl ester undergoes hydrolysis. This reaction releases formic acid —a highly mobile, severe tissue irritant and permeation enhancer—alongside mandelic acid. This dual-acid release mechanism dictates the necessity for stringent anhydrous handling.
Quantitative Data & Hazard Summary
The following table summarizes the physicochemical and safety parameters[3]:
2–8°C, strictly anhydrous, under inert gas (Argon/N
2
)
Self-Validating Safety Protocol: Always verify the integrity of the storage container before use. If the powder exhibits clumping or a pungent, vinegar-like odor (indicating formic acid release via ambient hydrolysis), the batch must be re-analyzed via quantitative NMR (qNMR) before use in GMP synthesis.
Mechanistic Application in Drug Development
The primary workflow utilizing (R)-(Formyloxy)phenylacetic acid is the N-acylation of the cephalosporin core 7-ATCA (7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid)[2].
Fig 1: Synthetic and metabolic pathway of Cefamandole Nafate from (R)-(Formyloxy)phenylacetic acid.
To ensure reproducibility and high yield, the following methodology incorporates self-validating checkpoints based on established industrial patents[2].
Phase 1: Activation to (R)-Formylmandeloyl Chloride
Objective: Convert the stable acid into a highly reactive acyl chloride for downstream coupling.
Procedure:
Suspend 1.0 equivalent of (R)-(Formyloxy)phenylacetic acid in anhydrous dichloromethane (DCM) under an Argon atmosphere.
Add a catalytic amount of N,N-Dimethylformamide (DMF). Causality: DMF reacts with the chlorinating agent to form the Vilsmeier-Haack intermediate, which drastically accelerates the chlorination of the carboxylic acid.
Dropwise add 1.2 equivalents of Thionyl Chloride (SOCl
2
) at 0°C.
Warm to room temperature and stir for 2 hours.
Self-Validation Checkpoint: The reaction is complete when gas evolution (SO
2
and HCl) ceases. For absolute confirmation, pull an aliquot for FTIR analysis; the disappearance of the broad carboxylic acid O-H stretch and the shift of the C=O stretch to ~1790 cm
−1
confirms successful acyl chloride formation. Remove excess SOCl
2
via vacuum distillation.
Phase 2: Silylation and N-Acylation of 7-ATCA
Objective: Solubilize the zwitterionic cephalosporin core and couple it with the activated chiral side chain.
Procedure:
Suspend 7-ATCA in anhydrous ethyl acetate or DCM.
Add Hexamethyldisilazane (HMDS) and Trimethylchlorosilane (TMCS) and heat to 55°C for 90 minutes[2]. Causality: 7-ATCA is highly polar and insoluble in organic solvents. Silylation of the amine and carboxylic acid groups temporarily masks their polarity, driving the core into the organic solution.
Self-Validation Checkpoint: The opaque suspension will transition into a completely clear, transparent solution once silylation is complete.
Cool the solution to between -5°C and -10°C. Add an organic base (e.g., acetamide or N,N-dimethylaniline) to act as an acid scavenger.
Slowly add the (R)-Formylmandeloyl chloride (from Phase 1) while maintaining the internal temperature below 2°C[2].
Stir for 60 minutes.
Self-Validation Checkpoint: Monitor via HPLC. The reaction is quenched when the 7-ATCA peak area drops below 0.5%.
Phase 3: Hydrolysis, Phase Splitting, and Crystallization
Objective: Remove silyl protecting groups and isolate the final prodrug salt.
Procedure:
Quench the reaction with cold water. Causality: Water rapidly hydrolyzes the labile silyl esters/amides back to the free carboxylic acid and amine, while the newly formed peptide bond remains stable.
Perform phase splitting. Discard the aqueous layer containing silyl byproducts and hydrochloride salts.
To the organic phase, add a solution of sodium 2-ethylhexanoate in acetone. Causality: This facilitates a counter-ion exchange, precipitating the target compound as a stable sodium salt.
Filter, wash with cold acetone, and dry under vacuum at 45°C to yield Cefamandole Nafate API[2].
References
CAS No : 42540-40-9 | Product Name : Cefamandole Nafate - API. Pharmaffiliates.
CN106565750A - Synthesis method for dextrorotation cefamandole nafate. Google Patents.
7322-88-5 | (S)-2-Acetoxy-2-phenylacetic acid (Includes hazard data for 29169-63-9). BLDpharm.
Thermal Stability and Melting Point Analysis of (R)-(Formyloxy)phenylacetic Acid: A Technical Guide
An in-depth technical guide on the thermal stability and melting point analysis of (R)-(Formyloxy)phenylacetic acid, designed for pharmaceutical researchers and analytical chemists. Executive Overview (R)-(Formyloxy)phen...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide on the thermal stability and melting point analysis of (R)-(Formyloxy)phenylacetic acid, designed for pharmaceutical researchers and analytical chemists.
Executive Overview
(R)-(Formyloxy)phenylacetic acid (CAS: 29169-63-9), frequently referred to as D-(-)-O-formylmandelic acid, is a critical chiral building block in the pharmaceutical synthesis of beta-lactam antibiotics, most notably serving as a side-chain precursor for1[1]. Due to the highly labile nature of the alpha-formyl ester group, understanding its thermal stability and precise melting point is paramount. This guide provides a comprehensive framework for the thermal profiling of this compound, detailing the causality behind degradation mechanisms and establishing self-validating analytical protocols.
Section 1: Physicochemical Profile and Structural Vulnerabilities
The molecule consists of a chiral phenylacetic acid core with an O-formyl group at the alpha position. The presence of both a carboxylic acid and a formyl ester introduces specific thermal vulnerabilities. At elevated temperatures, the compound is susceptible to ester cleavage and subsequent decarboxylation, which can complicate simple capillary melting point determinations.
Table 1: Key Physicochemical Properties of (R)-(Formyloxy)phenylacetic Acid
Section 2: Mechanistic Causality of Thermal Degradation
Thermal analysis is not merely the act of recording a phase transition; it is the science of understanding why a molecule transitions or degrades under thermal stress. For (R)-(Formyloxy)phenylacetic acid, the formyl group is the primary site of thermal instability.
When subjected to thermal stress without a strictly inert atmosphere, ambient moisture can catalyze the hydrolysis of the formyl group, yielding (R)-mandelic acid and formic acid. Even in strictly anhydrous conditions (such as under a dry N₂ purge in a DSC pan), thermal energy will eventually exceed the activation energy required for the unimolecular elimination of the formyl group. This degradation is typically observed as an exothermic event immediately following, or sometimes overlapping with, the endothermic melting transition.
Fig 1. Proposed thermal degradation pathway of (R)-(Formyloxy)phenylacetic acid.
To effectively decouple the true melting event from concurrent thermal degradation, a dual-technique approach utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is mandatory. This creates a self-validating system where the thermal events of one instrument are cross-examined by the mass-loss data of the other.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with phase transitions. For this compound, a sharp endotherm indicates the melting point (
Tm
). However, if the melting peak is broad, jagged, or asymmetrical, it strongly suggests that deformylation is occurring concurrently with melting.
Thermogravimetric Analysis (TGA): TGA measures mass loss. By overlaying the TGA curve with the DSC thermogram, analysts can validate whether an endotherm is a pure phase transition (zero mass loss) or a decomposition event (significant mass loss).
Table 2: Expected Thermal Events in (R)-(Formyloxy)phenylacetic Acid Analysis
Thermal Event
Instrument
Observation
Causal Mechanism
Melting Point (
Tm
)
DSC
Sharp Endotherm
Crystal lattice collapse
Deformylation
TGA / DSC
Mass Loss / Exotherm
Cleavage of the O-formyl ester
Decarboxylation
TGA
Secondary Mass Loss
Loss of CO₂ from the carboxylic acid
Section 4: Step-by-Step Experimental Protocols
Protocol A: High-Resolution DSC Workflow
This protocol is specifically designed to accurately determine the melting point while minimizing in-situ degradation caused by prolonged heat exposure.
Sample Preparation: Accurately weigh 2.0 to 3.0 mg of (R)-(Formyloxy)phenylacetic acid into a standard aluminum DSC pan.
Pan Sealing (Critical Step): Use a pin-holed hermetic lid. Causality: The pinhole allows volatile degradants (like formic acid or CO) to escape, preventing internal pressure build-up that could artificially shift the melting point via the Clausius-Clapeyron effect, while still maintaining a controlled micro-atmosphere.
Purge Gas: Establish a dry Nitrogen (N₂) purge at 50 mL/min to prevent oxidative degradation.
Thermal Ramp: Equilibrate the sample at 25 °C for 5 minutes. Initiate a dynamic heating ramp at 10 °C/min up to 250 °C. Causality: Slower heating rates (e.g., 2 °C/min) increase the residence time at elevated temperatures, which can exacerbate degradation before the melting point is even reached.
Data Integration: Calculate the extrapolated onset temperature (
Tonset
) as the official melting point, rather than the peak maximum, to ensure thermodynamic accuracy.
Protocol B: TGA Mass Loss Profiling
Sample Preparation: Load 5.0 to 10.0 mg of the sample into a platinum or alumina TGA crucible.
Purge Gas: Use Nitrogen (N₂) at 60 mL/min.
Thermal Ramp: Heat from ambient to 350 °C at 10 °C/min.
Validation: Correlate the onset of mass loss with the DSC thermogram. If mass loss begins within 5 °C of the DSC melting onset, the compound exhibits melt-degradation.
Fig 2. Standardized thermal analysis workflow using parallel DSC and TGA.
Section 5: Data Interpretation and Process Implications
When analyzing the thermograms of (R)-(Formyloxy)phenylacetic acid, the exact melting point can vary slightly depending on the enantiomeric purity and residual moisture. Because it is a direct precursor to highly reactive acyl chlorides like5[5], ensuring the thermal integrity of the acid is critical for downstream yield.
If the TGA indicates premature mass loss (e.g., < 100 °C), it is highly indicative of residual solvent or moisture. If the DSC melting peak is immediately followed by a jagged exotherm, the compound is undergoing thermal decomposition (deformylation). In pharmaceutical manufacturing, this dictates that any drying processes for this API intermediate must be conducted under high vacuum at temperatures significantly below its melting onset to preserve both the chiral center and the formyl group.
Stereochemistry and Absolute Configuration of (R)-(Formyloxy)phenylacetic Acid: A Technical Guide for Chiral Synthesis and Analytical Validation
Executive Summary (R)-(Formyloxy)phenylacetic acid (CAS No. 29169-63-9), widely known in synthetic chemistry as (R)-O-formylmandelic acid, is a highly valuable chiral building block[1].
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(R)-(Formyloxy)phenylacetic acid (CAS No. 29169-63-9), widely known in synthetic chemistry as (R)-O-formylmandelic acid, is a highly valuable chiral building block[1]. Its primary industrial application lies in the stereoselective synthesis of semi-synthetic β-lactam antibiotics, serving as the critical side-chain precursor for cephalosporins such as Cefamandole and Cefonicid[2]. Because the stereochemistry at the α-carbon directly dictates the biological efficacy and target-binding affinity of the resulting active pharmaceutical ingredient (API), maintaining the absolute (R)-configuration throughout synthetic transformations is a non-negotiable parameter in drug development.
This whitepaper provides an authoritative analysis of the stereochemical mechanics, self-validating experimental protocols, and advanced analytical methods required to synthesize and verify this compound.
Stereochemical Fundamentals and Mechanistic Causality
The absolute configuration of (R)-(Formyloxy)phenylacetic acid is defined by the Cahn-Ingold-Prelog (CIP) priority rules at the benzylic chiral center (α-carbon). The substituents are prioritized by atomic number and connectivity: -OCHO (formyloxy) > -COOH (carboxylic acid) > -C6H5 (phenyl) > -H (hydrogen).
The Causality of the Formyl Protecting Group
In the manufacturing of β-lactam antibiotics, the mandelic acid side chain must be activated as an acyl chloride to successfully couple with a 7-aminocephalosporanic acid (7-ACA) derivative. However, direct reaction of unprotected (R)-mandelic acid with chlorinating agents (e.g., thionyl chloride) is fundamentally flawed. The unprotected α-hydroxyl group readily converts to a chloride, accompanied by rapid racemization or inversion via SN1/SN2 pathways.
By first converting the hydroxyl group to a formyl ester, the stereocenter is both sterically and electronically shielded. Unlike other protecting groups, the formyloxy moiety lacks the strong neighboring group participation that would lead to an achiral oxonium intermediate. This specific choice of protection "locks" the (R)-configuration in place, ensuring stereochemical retention during the subsequent harsh chlorination step required to form (R)-O-formylmandeloyl chloride[3].
Experimental Protocol: Synthesis and Stereochemical Retention
The following protocol details the two-step synthesis of the activated chiral synthon from (R)-mandelic acid. To ensure trustworthiness, the workflow is designed as a self-validating system with integrated In-Process Controls (IPCs).
Procedure : Suspend (R)-mandelic acid in 98% formic acid. Heat the mixture to 70°C under continuous agitation for 4–6 hours[3].
Mechanistic Rationale : Utilizing highly concentrated formic acid as both the solvent and the reactant drives the esterification equilibrium forward without the need for harsher, potentially racemizing acid catalysts.
Workup & IPC : Remove excess formic acid under reduced pressure to yield (R)-(formyloxy)phenylacetic acid as a viscous syrup. Self-Validation: Analyze the intermediate via HPLC; the batch must show <1.0% residual mandelic acid before proceeding to prevent downstream side reactions.
Procedure : Add SOCl2 dropwise to the formylated syrup at 70°C. Stir for 2 hours.
Purification : Evaporate the excess SOCl2. Vacuum distill the residual green solution. The pure product, (R)-O-formylmandeloyl chloride, distills at 108–112°C (7 mm Hg)[3].
IPC : Confirm the optical rotation and ensure chiral HPLC demonstrates an enantiomeric excess (ee) of >99.0% prior to API coupling.
Synthetic workflow of (R)-O-formylmandeloyl chloride with strict stereochemical retention.
Analytical Determination of Absolute Configuration
To rigorously validate that the (R)-configuration has not been compromised, advanced analytical techniques are required. Relying solely on polarimetry ([α]D) is insufficient for modern API quality control due to its susceptibility to solvent effects and trace chiral impurities.
Vibrational Circular Dichroism (VCD)
VCD is a state-of-the-art tool for determining absolute configuration directly in solution. By measuring the differential absorption of left and right circularly polarized infrared light, VCD provides a unique 3D spectral signature. The experimental VCD spectrum of the synthesized batch is compared against ab initio Density Functional Theory (DFT) calculations (e.g., using the B3LYP/6-31G* basis set). A positive correlation unambiguously confirms the absolute configuration without the prerequisite of growing single crystals[4].
X-Ray Powder Diffraction (XRPD) via Co-Crystallization
When single crystals are difficult to isolate, diastereomeric co-crystallization is employed. By ball-milling the (R)-(formyloxy)phenylacetic acid with a known chiral co-former (such as L-proline amide), a highly specific diastereomeric co-crystal is formed. The resulting XRPD diffractogram acts as a fingerprint for the absolute configuration, allowing for rapid, solid-state chirality determination from bulk powder data[5].
Table 1: Comparison of Analytical Methods for Absolute Configuration
Analytical Method
Phase
Primary Advantage
Limitation
Chiral HPLC
Solution
Quantifies enantiomeric excess (ee%) precisely.
Requires a known reference standard; does not independently prove 3D absolute configuration.
VCD Spectroscopy
Solution
Unambiguous assignment of absolute configuration via DFT computational comparison[4].
Requires specialized IR instrumentation and complex computational modeling.
XRPD (Co-crystals)
Solid
Determines chirality directly from powder data; bypasses the need for single-crystal growth[5].
Requires empirical screening to find a compatible chiral co-former.
Polarimetry ([α]D)
Solution
Quick, routine method for bulk quality control.
Highly susceptible to trace impurities, solvent effects, and temperature variations.
Application in Drug Development: Stereoselective Acylation
The ultimate utility of (R)-O-formylmandeloyl chloride is its stereoselective coupling to a β-lactam core. In the synthesis of Cefamandole Nafate, the activated chloride is reacted with 7-amino-3-(1-methyl-1H-tetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid (7-ACT).
Protocol for Stereoselective Acylation
Silanization : Suspend 7-ACT in a high-concentration dichloromethane (DCM) system. Add a silanizing agent such as N,O-Bis(trimethylsilyl)acetamide (BSA) and heat to 35–42°C until the solution clears. This temporarily protects the carboxylic acid and dramatically increases organic solubility[6].
Thermodynamic Control : Cool the reaction mixture strictly to between -10°C and -5°C. Causality : This low-temperature threshold is critical to suppress epimerization at both the β-lactam C-7 position and the mandelic α-carbon during the exothermic coupling phase.
Self-Validating IPC : Monitor the reaction via HPLC. The reaction is deemed complete only when the residual 7-ACT is detected at <2.0%, confirming quantitative stereoselective conversion[6].
Deprotection/Formulation : The O-formyl group can be formulated directly as Cefamandole Nafate (the sodium salt of the O-formyl ester), which hydrolyzes in vivo to yield the active hydroxyl group of Cefamandole[3].
Stereoselective acylation workflow for the synthesis of Cefamandole Nafate.
References
ACS Publications . "Absolute Configurations, Predominant Conformations and Tautomeric Structures of Enantiomeric tert-Butylphenylphosphine Oxides". Journal of Organic Chemistry. Available at:[Link]
RSC Publishing . "Chirality determination from X-ray powder data—diastereomeric co-crystals of mandelic acid and proline amide". CrystEngComm. Available at:[Link]
Google Patents. "FI65069B - FORM OF THE CRYSTALS... SODIUM-7- (D-ALPHA-FORMYLOXY-ALPHA-PHENYLACETAMIDO)...".
Patsnap . "Method for preparing cefamandole nafate powder injection preparation". Eureka Patsnap. Available at:[Link]
The Strategic Role of (R)-(Formyloxy)phenylacetic Acid in Asymmetric Organic Synthesis and Pharmaceutical Development
Executive Summary (R)-(Formyloxy)phenylacetic acid (CAS 29169-63-9), widely known as (R)-O-formylmandelic acid, is a highly versatile chiral building block in modern organic synthesis. As a Senior Application Scientist,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(R)-(Formyloxy)phenylacetic acid (CAS 29169-63-9), widely known as (R)-O-formylmandelic acid, is a highly versatile chiral building block in modern organic synthesis. As a Senior Application Scientist, I have structured this technical guide to dissect its dual utility: first, as a critical side-chain precursor in the synthesis of semi-synthetic cephalosporin antibiotics (such as Cefamandole Nafate), and second, as a highly stereoselective resolving agent for complex racemic mixtures. This whitepaper details the mechanistic causality behind its application, validated experimental protocols, and quantitative process metrics.
Mechanistic Rationale: The Chemistry of (R)-(Formyloxy)phenylacetic Acid
The structural architecture of (R)-(Formyloxy)phenylacetic acid provides unique advantages in synthetic workflows. The formyl group is not merely a passive protecting group; it is a strategic functional handle designed to solve specific synthetic and pharmacokinetic challenges.
Hydroxyl Protection & Steric Dynamics: During the conversion of (R)-mandelic acid to its highly reactive acid chloride derivative, the secondary hydroxyl group must be protected to prevent auto-polymerization and degradative side reactions. Formylation is preferred over acetylation or benzylation due to its minimal steric bulk, which ensures unhindered, high-yield coupling during subsequent acylation steps.
Prodrug Activation: In pharmaceutical drug design, the formyl ester is intentionally retained in the final formulated API (Active Pharmaceutical Ingredient). For example, in Cefamandole Nafate, the formyl group acts as a prodrug moiety that enhances the molecule's stability and solubility in formulation. Upon parenteral administration, it is rapidly cleaved by 1[1] to release the active beta-lactam antibiotic, cefamandole.
Application I: Asymmetric Synthesis of Cephalosporin Prodrugs
The industrial synthesis of Cefamandole Nafate relies heavily on the precise acylation of the 7-ACA (7-aminocephalosporanic acid) derivative using (R)-O-formylmandeloyl chloride.
Synthetic workflow of Cefamandole Nafate utilizing (R)-O-formylmandeloyl chloride.
Protocol 1: Synthesis of Cefamandole Nafate
This protocol outlines the self-validating system used to generate the API, focusing on the causality of the reaction conditions.
Chlorination & Activation : (R)-O-formylmandelic acid is treated with thionyl chloride at 70 °C for 2 hours. The excess thionyl chloride is removed by evaporation, and the crude product is2[2].
Causality: Vacuum distillation is critical to prevent the thermal degradation of the sensitive formyl ester, ensuring high purity of the acylating agent.
Stereospecific Acylation : The silylated 7-amino-3-cephem nucleus is solubilized and acylated with the freshly distilled (R)-O-formylmandeloyl chloride at3[3].
Causality: Sub-zero temperatures are strictly maintained to suppress beta-lactam ring opening and prevent epimerization at the chiral center, locking in the required (R)-configuration.
Anhydrous Salt Formation : The resulting O-formylcefamandole free acid is converted to its sodium salt using3[3].
Causality: Sodium 2-ethylhexanoate is an organic-soluble, mild base. Using it prevents the base-catalyzed hydrolysis of the formyl ester and the beta-lactam ring that would inevitably occur with aqueous NaOH. Furthermore, it drives the spontaneous precipitation of the highly pure crystalline prodrug from the non-aqueous acetone medium.
Application II: Chiral Resolution of Complex Scaffolds
Beyond antibiotic synthesis, (R)-O-formylmandeloyl chloride serves as an exceptional chiral derivatizing agent. It is widely utilized to resolve sterically hindered racemic mixtures, such as 4[4] and 5[5].
Logic pathway for chiral resolution using (R)-O-formylmandeloyl chloride.
Protocol 2: Resolution of Axially Chiral Compounds
Diastereomer Formation : The racemic mixture is reacted with (R)-(-)-O-formylmandeloyl chloride in the presence of DMAP and an organic base[5].
Causality: DMAP acts as a potent nucleophilic catalyst, accelerating the acylation of sterically hindered alcohols or amines that would otherwise resist derivatization.
Separation : The resulting diastereomers are separated via silica gel chromatography.
Causality: The rigid phenyl ring and the formyl group of the mandeloyl moiety induce distinct spatial conformations in the resulting diastereomers. This significantly amplifies their difference in polarity and Rf values, allowing for baseline separation.
Deprotection : The separated diastereomers are treated with 5[5].
Causality: Hydrazine hydrate selectively cleaves the ester/amide bond via hydrazinolysis without requiring harsh acidic or basic conditions. This mild cleavage preserves the newly resolved chiral axis from epimerization, ensuring >99% enantiomeric excess (ee).
Quantitative Data & Comparative Analysis
To streamline process development, the following tables summarize the critical physicochemical properties and expected process metrics when utilizing this reagent.
Table 1: Physicochemical Profile of (R)-(Formyloxy)phenylacetic Acid Derivatives
Property
(R)-O-Formylmandelic Acid
(R)-O-Formylmandeloyl Chloride
CAS Number
29169-63-9
29169-64-0
Appearance
White crystalline solid
Colorless to light yellow liquid
Boiling Point
N/A (Decomposes)
127-130 °C at 15 mmHg
Optical Activity
[α]20/D ~ -175°
[α]23/D 228° (neat)
Primary Role
Precursor / Intermediate
Acylating / Resolving Agent
Table 2: Comparative Metrics in Synthesis and Resolution Workflows
Process Workflow
Target Outcome
Average Yield / ee
Key Mechanistic Advantage
Formylation of (R)-Mandelic Acid
Hydroxyl Protection
> 90%
Prevents auto-polymerization during chlorination.
Acylation of 7-ACA Derivative
Cefamandole Prodrug
80 - 85%
Highly stereospecific; formyl group acts as an active prodrug moiety.
Benchchem: (R)-(-)-O-Formylmandeloyl Chloride Application in Cephalosporin Synthesis. Retrieved from 6
US Patent 3928592A: Antibiotic pharmaceutical compositions. Retrieved from 3
FI Patent 65069B: Form of the Crystals of Sodium-7-(D-Alpha-Formyloxy-Alpha-Phenylacetamido)-3-(1-Methyl-1H-Tetrazole-5-Ylthiomethyl). Retrieved from 2
PubChem (NIH): Cefamandole Nafate (CID 23665731). Retrieved from 1
OAE Publishing: Organocatalytic Nazarov-type cyclization of 3-alkynyl-2-indolylmethanols: construction of axially chiral cyclopenta[b]indole scaffolds. Retrieved from 5
Chemdad: (R)-(-)-O-Formylmandeloyl chloride Analytical Chemistry. Retrieved from 4
Application Notes and Protocols for the Synthesis of (R)-(Formyloxy)phenylacetic Acid
Authored by a Senior Application Scientist These application notes provide a comprehensive, step-by-step protocol for the synthesis of (R)-(Formyloxy)phenylacetic acid, a valuable chiral building block in pharmaceutical...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by a Senior Application Scientist
These application notes provide a comprehensive, step-by-step protocol for the synthesis of (R)-(Formyloxy)phenylacetic acid, a valuable chiral building block in pharmaceutical and fine chemical synthesis. This document is intended for researchers, scientists, and drug development professionals. The protocol is designed to be self-validating, with explanations for the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.
Introduction
(R)-(Formyloxy)phenylacetic acid, also known as (R)-O-formylmandelic acid, is a key chiral intermediate. The presence of the formyloxy group at the alpha-position of phenylacetic acid introduces a chiral center, making it a crucial component in the asymmetric synthesis of various biologically active molecules. Its applications include serving as a chiral resolving agent and as a precursor for more complex chiral structures. The protocol detailed below describes an efficient synthesis starting from the readily available (R)-mandelic acid, employing an in-situ generated formylating agent for enhanced safety and reactivity.
Reaction Principle
The synthesis of (R)-(Formyloxy)phenylacetic acid is achieved through the formylation of the secondary alcohol in (R)-mandelic acid. This protocol utilizes acetic formic anhydride (AFA) as the formylating agent. AFA is a mixed anhydride that is more stable than the highly reactive and unstable formic anhydride.[1] It is conveniently generated in situ from the reaction of formic acid and acetic anhydride.[1][2] The formylation proceeds selectively with the formyl group over the acetyl group due to the formyl group's greater electrophilicity and reduced steric hindrance.[1]
Experimental Workflow Diagram
The overall experimental workflow is depicted in the following diagram:
Caption: Overall workflow for the synthesis of (R)-(Formyloxy)phenylacetic acid.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
(R)-Mandelic acid
≥99% enantiomeric excess
Standard Supplier
Ensure dryness before use.
Formic acid
≥95%
Standard Supplier
Acetic anhydride
Reagent grade
Standard Supplier
Diethyl ether
Anhydrous
Standard Supplier
Sodium bicarbonate (NaHCO₃)
Saturated aqueous solution
In-house preparation
Sodium sulfate (Na₂SO₄)
Anhydrous
Standard Supplier
Round-bottom flasks
-
Standard Supplier
Flame-dried
Magnetic stirrer and stir bars
-
Standard Supplier
Ice bath
-
In-house preparation
Separatory funnel
-
Standard Supplier
Rotary evaporator
-
Standard Supplier
Step-by-Step Synthesis Protocol
Part 1: In-situ Preparation of Acetic Formic Anhydride (AFA)
In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add formic acid (3.0 equivalents).
Cool the flask in an ice bath to 0 °C.
While stirring, slowly add acetic anhydride (1.5 equivalents) to the cooled formic acid.[1]
Causality: This reaction is exothermic. Slow addition and cooling are crucial to prevent a runaway reaction and decomposition of the product.[1]
Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of acetic formic anhydride. The resulting solution will be used directly in the next step.
Part 2: Formylation of (R)-Mandelic Acid
In a separate 250 mL flame-dried round-bottom flask, dissolve (R)-mandelic acid (1.0 equivalent) in anhydrous diethyl ether.
Cool the solution of (R)-mandelic acid to 0 °C in an ice bath.
Slowly add the freshly prepared acetic formic anhydride solution from Part 1 to the solution of (R)-mandelic acid with vigorous stirring.
Causality: Maintaining a low temperature minimizes potential side reactions and ensures the stability of the AFA.
Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Part 3: Work-up and Purification
Once the reaction is complete, carefully quench the reaction mixture by slowly pouring it into a beaker containing crushed ice and water.
Transfer the mixture to a separatory funnel.
Extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acids.[1]
Causality: This step is critical to remove unreacted formic acid and acetic acid, which would otherwise co-purify with the product.
Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
The crude (R)-(Formyloxy)phenylacetic acid can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) if necessary.
Quantitative Data Summary
Parameter
Value
(R)-Mandelic acid
1.0 eq
Formic acid
3.0 eq
Acetic anhydride
1.5 eq
Reaction Temperature
0 °C to room temperature
Reaction Time
3-4 hours
Expected Yield
85-95%
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of the formyl group.
Mass Spectrometry (MS): To determine the molecular weight of the product.
Chiral HPLC: To confirm the enantiomeric purity of the (R)-(Formyloxy)phenylacetic acid.
Safety Precautions
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
Formic acid and acetic anhydride are corrosive. Handle with care.
The in-situ generation of AFA is an exothermic reaction and should be performed with proper cooling.[1]
Diethyl ether is highly flammable. Avoid open flames and sparks.
Conclusion
This protocol provides a reliable and efficient method for the synthesis of (R)-(Formyloxy)phenylacetic acid. The use of in-situ generated acetic formic anhydride offers a practical and selective approach to the formylation of (R)-mandelic acid.[1][2] By understanding the rationale behind each step, researchers can confidently reproduce this synthesis and adapt it as needed for their specific applications in drug discovery and development.
References
Organic Syntheses. Mandelic Acid. Available at: [Link]
Wikipedia. Chiral resolution. Available at: [Link]
Organic Syntheses. (R)- and (S)-Mandelic Acid. Available at: [Link]
ResearchGate. Chemical Synthesis of a-Formylphenylacetic Acid, the Postulated Precursor of Tropic Acid. Available at: [Link]
PubMed. Efficient and enantioselective biosynthesis of (R)-mandelic acid derivatives using CYP152 peroxygenases. Available at: [Link]
UNISA Institutional Repository. Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial. Available at: [Link]
Organic Syntheses. Acetic Formic Anhydride. Available at: [Link]
ResearchGate. Enantioselective synthesis of (R)-mandelic acid and (R)-mandelic acid amide by a combination of an enantioselective oxynitrilase and a non-selective nitrilase or an enzyme with nitrile hydratase activity. Available at: [Link]
Royal Society of Chemistry. An atom-economic approach to carboxylic acids via Pd-catalyzed direct addition of formic acid to olefins with acetic anhydride as a co-catalyst. Available at: [Link]
Springer. Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations. Available at: [Link]
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]
ResearchGate. Synthesis, properties and applications of esters of phenylacetic acid. Available at: [Link]
Processes of Petrochemistry and Oil Refining. synthesis, properties and applications of esters of phenylacetic acid. Available at: [Link]
Google Patents. Method for preparing R-mandelic acid.
Organic Syntheses. Phenylacetic Acid. Available at: [Link]
Wikipedia. Acetic formic anhydride. Available at: [Link]
Rhodium.ws. Synthesis of Phenylacetic Acid. Available at: [Link]
ResearchGate. Mixed anhydride of acetic and formic acids in the synthesis of chromones. Available at: [Link]
Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. Available at: [Link]
Google Patents. Resolution of alpha-(phenoxy)phenylacetic acid derivatives.
Google Patents. Process for producing R(-)-mandelic acid and derivatives thereof.
Protocol for chiral resolution using (R)-(Formyloxy)phenylacetic acid
An Application Guide to Chiral Resolution Using (R)-(-)-O-Acetylmandelic Acid For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the ch...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to Chiral Resolution Using (R)-(-)-O-Acetylmandelic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the chiral resolution of racemic mixtures, specifically focusing on the application of (R)-(-)-O-Acetylmandelic acid as a resolving agent. The content is structured to offer not only procedural steps but also the underlying scientific principles to empower researchers in optimizing their resolution strategies.
The Imperative of Chirality in Modern Chemistry
In the realm of pharmaceuticals and fine chemicals, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer might be a potent therapeutic agent, while the other could be inactive or even toxic. Consequently, the separation of racemic mixtures—equimolar mixtures of two enantiomers—is a critical step in the development and manufacturing of many chemical entities.[1]
One of the most robust and widely employed methods for achieving this separation on both laboratory and industrial scales is through the formation of diastereomeric salts. This technique leverages the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. As diastereomers possess different physical properties, such as solubility, they can be separated by conventional methods like fractional crystallization.[1]
(R)-(-)-O-Acetylmandelic Acid: A Versatile Chiral Resolving Agent
(R)-(-)-O-Acetylmandelic acid, a derivative of mandelic acid, is a highly effective chiral resolving agent, particularly for racemic amines and alcohols. Its efficacy stems from its ability to form stable, crystalline diastereomeric salts with a wide range of chiral compounds. The presence of the carboxylic acid group allows for salt formation with basic compounds like amines, while the ester functionality can be utilized in the resolution of alcohols through derivatization.[2][3]
The selection of (R)-(-)-O-Acetylmandelic acid is often favored due to its commercial availability, relatively low cost, and the predictable crystallinity of the diastereomeric salts it forms.
The Principle of Diastereomeric Salt Formation
The fundamental principle of chiral resolution via diastereomeric salt formation lies in the conversion of a pair of enantiomers into a pair of diastereomers. When a racemic mixture, for instance, a mixture of (R)-amine and (S)-amine, is treated with an enantiomerically pure acid like (R)-(-)-O-Acetylmandelic acid, two diastereomeric salts are formed:
(R)-amine • (R)-acid
(S)-amine • (R)-acid
These diastereomeric salts are no longer mirror images of each other and thus have different physicochemical properties, most notably, different solubilities in a given solvent. This difference in solubility allows for the selective crystallization of the less soluble diastereomer, leaving the more soluble one in the mother liquor. The crystallized salt can then be isolated, and the resolved enantiomer can be liberated from the resolving agent.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Experimental Protocol: Resolution of a Racemic Amine
This protocol provides a general framework for the resolution of a racemic primary amine using (R)-(-)-O-Acetylmandelic acid. Optimization of solvent, temperature, and stoichiometry is often necessary for each specific substrate.
Materials and Reagents
Racemic amine
(R)-(-)-O-Acetylmandelic acid
Screening solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and their mixtures with water)[6][7]
1 M Hydrochloric acid (HCl)
1 M Sodium hydroxide (NaOH)
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
Anhydrous sodium sulfate or magnesium sulfate
Step-by-Step Procedure
Step 1: Diastereomeric Salt Formation
In a suitable flask, dissolve the racemic amine (1.0 equivalent) in a minimum amount of a selected solvent or solvent mixture with gentle heating.
In a separate flask, dissolve (R)-(-)-O-Acetylmandelic acid (0.5-1.0 equivalent) in the same solvent. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the efficiency of the resolution.[8]
Slowly add the resolving agent solution to the amine solution with continuous stirring.
Observe for the formation of a precipitate. If no precipitate forms at room temperature, the solution can be slowly cooled.
Step 2: Fractional Crystallization
Allow the solution to cool gradually to room temperature, and then further cool in an ice bath or refrigerator to maximize the crystallization of the less soluble diastereomeric salt.
Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
Dry the crystals under vacuum.
Step 3: Liberation of the Enantiomerically Enriched Amine
Suspend the dried diastereomeric salt crystals in water.
Add 1 M NaOH solution dropwise while stirring until the pH of the solution is basic (pH > 10) to deprotonate the amine.
Extract the liberated free amine into an organic solvent (e.g., ethyl acetate) multiple times.
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
Step 4: Recovery of the Resolving Agent
The aqueous layer from the previous step, which contains the sodium salt of (R)-(-)-O-Acetylmandelic acid, can be acidified with 1 M HCl to a pH of 1-2.[9]
The precipitated (R)-(-)-O-Acetylmandelic acid can be collected by filtration, washed with cold water, and dried for reuse. Alternatively, it can be extracted with an organic solvent.[10][11]
Resolution of Racemic Alcohols
For racemic alcohols, a direct salt formation is not possible. Therefore, a derivatization step is required. One common approach is to first react the racemic alcohol with a dicarboxylic anhydride (e.g., succinic anhydride or phthalic anhydride) to form a half-ester, which introduces a free carboxylic acid group. This half-ester can then be resolved with a chiral base.[3]
Alternatively, the racemic alcohol can be reacted with (R)-(-)-O-Acetylmandelic acid in the presence of a coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP) to form diastereomeric esters.[2][12] These esters can then be separated by chromatography.
Analysis of Enantiomeric Excess
Determining the enantiomeric excess (ee) of the resolved product is a crucial step to evaluate the success of the resolution. The most common techniques for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[13][14] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
General Protocol for Chiral HPLC Analysis of Amines:
Column Selection: Polysaccharide-based CSPs (e.g., CHIRALPAK® series) are often effective for the separation of chiral amines.[13]
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is commonly used. Additives such as diethylamine (DEA) or trifluoroacetic acid (TFA) may be required to improve peak shape and resolution.[15]
Sample Preparation: Dissolve a small amount of the resolved amine in the mobile phase.
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can be used to determine enantiomeric excess by employing a chiral solvating agent (CSA). The CSA interacts with the enantiomers in solution to form transient diastereomeric complexes, which exhibit distinct chemical shifts in the NMR spectrum.[16][17][18]
General Protocol for NMR Analysis:
Sample Preparation: Dissolve a known amount of the resolved amine in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
Addition of CSA: Add an appropriate amount of a chiral solvating agent (e.g., (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol).
Acquisition: Acquire a high-resolution ¹H NMR spectrum.
Analysis: Identify a well-resolved signal that is split into two peaks corresponding to the two diastereomeric complexes. The enantiomeric excess can be calculated from the integration of these two peaks.[19][20]
Troubleshooting
Problem
Possible Cause(s)
Suggested Solution(s)
No crystallization occurs
The diastereomeric salts are too soluble in the chosen solvent.
Try a less polar solvent or a solvent mixture. Slowly evaporate the solvent. Scratch the inside of the flask.
Low yield of crystalline salt
The less soluble diastereomer is still significantly soluble.
Optimize the crystallization temperature (lower temperature). Increase the concentration of the solution.
Low enantiomeric excess (ee)
Poor discrimination in solubility between the diastereomeric salts. Co-crystallization of both diastereomers.
Screen different solvents and resolving agents.[21][22] Perform recrystallization of the obtained salt.
Oily precipitate forms
The diastereomeric salt has a low melting point or is not crystalline under the conditions.
Try a different solvent system. Use a higher dilution.
Conclusion
Chiral resolution using (R)-(-)-O-Acetylmandelic acid is a powerful and versatile technique for obtaining enantiomerically pure compounds, which are essential in the pharmaceutical and fine chemical industries. The success of this method relies on the careful selection of experimental conditions, particularly the choice of solvent, to maximize the difference in solubility between the resulting diastereomeric salts. With a systematic approach to screening and optimization, coupled with accurate analytical methods for determining enantiomeric excess, researchers can effectively implement this protocol to achieve their desired chiral separations.
References
Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. (2016). ACS Publications. [Link]
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). The Journal of Organic Chemistry. [Link]
Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). UNIPI. [Link]
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (n.d.). PMC. [Link]
Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 'H NMR Experiment To Introduce Chiral Chemistry. (n.d.). Moodle@Units. [Link]
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (n.d.). PMC. [Link]
Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization: Analyzing Success-Related Factors and Constructing Reliable Procedures from Previous Studies. (2025). Organic Process Research & Development. [Link]
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.). Wiley Online Library. [Link]
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. (n.d.). PMC. [Link]
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. [Link]
STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution CONTENTS • Resolution of Racemic Modifications * Resolut. (n.d.). St. Paul's Cathedral Mission College. [Link]
Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs. [Link]
Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts. (n.d.). ResearchGate. [Link]
Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. (2025). PMC. [Link]
(r)- and (s)-mandelic acid. (n.d.). Organic Syntheses Procedure. [Link]
Optical resolution of (±)‐3 with (R)‐O‐acetylmandelic acid. Reagents... (n.d.). ResearchGate. [Link]
Reiterative Chiral Resolution/Racemization/Recycle (RRR Synthesis) for an Effective and Scalable Process for the Enantioselective Synthesis of a Dual IDO1/TDO2 Inhibitor Imidazoisoindole Derivative. (2020). ACS Publications. [Link]
5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. [Link]
Crystallographic and spectroscopic characterization of (R)-O-acetylmandelic acid. (n.d.). PMC. [Link]
US4996158A - Optical resolution of racemic alcohols. (n.d.).
Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol ... (n.d.). PMC. [Link]
l-Proline, a resolution agent able to target both enantiomers of mandelic acid. (n.d.). Royal Society of Chemistry. [Link]
Does it make a difference if this is named 2-phenylacetic acid or phenylacetic acid? I'm confused what the 2 does or which carbon is supposed to be 1? (2020). Reddit. [Link]
Application Note: Advanced Chromatographic Purification and Analytical Profiling of Crude (R)-(Formyloxy)phenylacetic Acid
Introduction & Chemical Context (R)-(Formyloxy)phenylacetic acid—commonly referred to as D-(-)-O-formylmandelic acid or (R)-mandelic acid formate—is a critical chiral intermediate utilized in the synthesis of semi-synthe...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Context
(R)-(Formyloxy)phenylacetic acid—commonly referred to as D-(-)-O-formylmandelic acid or (R)-mandelic acid formate—is a critical chiral intermediate utilized in the synthesis of semi-synthetic β-lactam antibiotics, most notably Cefamandole[1]. The crude product generated from the formylation of (R)-mandelic acid typically contains unreacted starting materials, excess formylating agents (such as formic acid or acetic anhydride), and potentially trace amounts of the (S)-enantiomer due to minor racemization during synthesis.
Because the formyloxy moiety is a highly labile ester, and residual impurities can severely disrupt downstream acylation steps (e.g., the synthesis of O-formylmandeloyl chloride), establishing a robust, self-validating chromatographic purification protocol is paramount for drug development professionals.
Physicochemical Rationale & Mechanism
As a Senior Application Scientist, it is critical to look beyond standard methods and design a separation strategy dictated by the molecule's specific vulnerabilities. The dual nature of (R)-(Formyloxy)phenylacetic acid—possessing both an ionizable carboxylic acid (pKa ~3.4) and a hydrolysis-prone formate ester—requires strict control over the chromatographic environment.
pH Control & Hydrolysis Mitigation : To prevent peak tailing on reverse-phase (RP) columns, the mobile phase pH must be maintained at least 1 pH unit below the pKa (i.e., pH 2.0–2.5) to keep the molecule fully protonated. However, highly acidic conditions (pH < 2.0) or alkaline conditions will rapidly hydrolyze the formate ester back to mandelic acid. Therefore, a mild acidic modifier like 0.1% Formic Acid or Phosphoric Acid is strictly required[2].
Stationary Phase Selection : Standard C18 columns often exhibit secondary interactions with free silanols, leading to poor recovery of aromatic acids. Columns with low silanol activity (e.g., Newcrom R1) or mixed-mode anion-exchange/reversed-phase columns (e.g., Amaze TR) provide superior peak shape and baseline resolution from polar impurities like formic acid[2][3].
Detection Parameters : The aromatic phenyl ring provides strong UV absorbance. A wavelength of 225 nm is optimal for capturing both the phenyl group and carboxylate transitions while minimizing background noise from the mobile phase[4].
Experimental Workflow
Figure 1: Chromatographic workflow for crude (R)-(Formyloxy)phenylacetic acid purification.
Detailed Methodologies
Protocol A: Analytical RP-HPLC for Chemical Purity Profiling
Objective: Achieve baseline separation of the target compound from mandelic acid and formylating reagents to accurately quantify chemical purity.
Column Selection : Install a low-silanol C18 or mixed-mode RP column (250 mm x 4.6 mm, 5 µm)[3].
Mobile Phase Preparation :
Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (pH ~2.7).
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient Program : Initiate at 10% B, ramping to 60% B over 15 minutes to elute the hydrophobic target after the polar impurities.
Flow Rate & Temperature : Set flow rate to 1.0 mL/min. Maintain the column compartment at 25°C. Causality: Elevated temperatures (>35°C) will induce on-column ester hydrolysis, creating false-positive mandelic acid impurity peaks.
Sample Preparation : Dissolve 1.0 mg/mL of the crude mixture in 20% Acetonitrile/Water. Critical Step: Store samples in an autosampler cooled to 4°C to maintain stability prior to injection.
Objective: Resolve and quantify the (S)-enantiomer to ensure high enantiomeric excess (ee).
Column Selection : Utilize an immobilized cellulose chiral stationary phase (e.g., CHIRALPAK IC, 250 mm × 4.6 mm, 5 µm)[5].
Mobile Phase : Prepare an isocratic mixture of n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) at a ratio of 90:10:0.1 (v/v/v). Causality: The 0.1% TFA is essential to suppress the ionization of the carboxylic acid, allowing the uncharged molecule to interact effectively with the chiral selector cavity[5].
Flow Rate & Detection : Run at 0.8 mL/min with UV detection at 230 nm[5].
Protocol C: Preparative RP-HPLC Purification
Objective: Isolate pure (R)-(Formyloxy)phenylacetic acid from the crude matrix at a preparative scale.
Column Setup : Use a Preparative C18 column (250 mm x 50 mm, 10 µm).
Mobile Phase : Isocratic 25% Acetonitrile in Water with 0.05% Formic acid. Causality: Formic acid is chosen over phosphoric acid here because it is volatile and will not leave inorganic salt residues during post-purification lyophilization[2].
Loading & Flow : Inject up to 2.5 g of crude sample (dissolved in minimal mobile phase) at a flow rate of 80 mL/min.
Fraction Collection : Trigger collection via a UV threshold set at 225 nm.
Post-Processing : Immediately pool fractions containing the target peak and flash-freeze them. Lyophilize to dryness to prevent aqueous hydrolysis of the purified product.
Data Presentation & System Suitability
To evaluate the success of the purification, the analytical data must demonstrate clear resolution between the target and its synthetic precursors.
Note: Resolution factors (
Rs
) > 2.0 indicate complete baseline separation, ensuring that purity calculations are mathematically sound and self-validating.
Trustworthiness & Method Validation
A protocol is only as reliable as its internal controls. To ensure this methodology operates as a self-validating system, the following checks must be implemented:
Carryover Assessment (Blank Injections) : Run Mobile Phase A/B blanks immediately following high-concentration preparative runs. The area of any peak at 8.2 min must be <0.05% of the main preparative peak.
Degradation/Hydrolysis Check : Re-inject the purified, lyophilized product after it has been reconstituted and left at room temperature for 12 hours. If the (R)-mandelic acid peak (RT 4.5 min) increases by >0.5%, the sample preparation temperature was too high, or the mobile phase pH drifted out of the safe 2.0–3.0 range.
Mass Balance Verification : Ensure that the final mass of the lyophilized purified product, combined with the mass of the collected impurity fractions, equals the initial crude mass loaded (±5%). A discrepancy indicates irreversible on-column adsorption or complete hydrolysis.
Using (R)-(Formyloxy)phenylacetic acid as a chiral auxiliary reagent
Application Note & Protocol: (R)-(Formyloxy)phenylacetic Acid as a Chiral Auxiliary Reagent Introduction & Mechanistic Rationale (R)-(Formyloxy)phenylacetic acid, frequently referred to in literature as (R)-O-formylmande...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol: (R)-(Formyloxy)phenylacetic Acid as a Chiral Auxiliary Reagent
Introduction & Mechanistic Rationale
(R)-(Formyloxy)phenylacetic acid, frequently referred to in literature as (R)-O-formylmandelic acid, is a highly robust chiral auxiliary and resolving agent utilized extensively in asymmetric synthesis and the optical resolution of racemic mixtures[1]. In pharmaceutical development, particularly in the synthesis of complex active pharmaceutical ingredients (APIs) such as β-lactam antibiotics (e.g., azetidinones), establishing absolute stereochemistry is paramount for drug efficacy and safety[2].
Causality of Experimental Choices:
Why utilize the formyloxy derivative instead of unprotected mandelic acid?
Prevention of Side Reactions: The formyl group acts as an essential protecting group for the α-hydroxyl moiety. During the activation of the carboxylic acid to an acyl chloride, an unprotected hydroxyl group would lead to self-condensation (polyesterification) or degradation.
Enhanced Stereocontrol: The steric bulk of the phenyl ring combined with the formyloxy group creates a rigid, highly anisotropic chiral environment. When this auxiliary forms a covalent bond with a racemic amine or alcohol, it generates diastereomers with significantly divergent physicochemical properties (e.g., solubility, chromatographic retention)[3].
Mild Cleavage: The formyl ester and the newly formed amide/ester bond can be cleaved under mild hydrolytic conditions, ensuring that the stereocenter of the target API does not undergo racemization during auxiliary removal[1].
Comparative Analysis of Chiral Auxiliaries
To contextualize the utility of (R)-(Formyloxy)phenylacetic acid, the following table summarizes its performance metrics against other common chiral derivatizing agents.
Highly rigid; excellent for X-ray crystallography.
Harsh cleavage conditions may degrade sensitive APIs.
Workflow Visualization
The following diagram illustrates the self-validating workflow for chiral resolution, highlighting the transition from a racemic mixture to an enantiopure target.
Fig 1: Workflow for chiral resolution using (R)-(Formyloxy)phenylacetic acid as an auxiliary.
Experimental Protocols
The following protocols represent a self-validating system. In-process controls (IPCs) are embedded to ensure that each intermediate meets the required specifications before proceeding to the subsequent step.
Protocol A: Preparation of (R)-(-)-O-Formylmandeloyl Chloride
Objective: Convert the stable acid into a highly reactive acyl chloride for efficient coupling[1].
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.
Reagent Loading: Dissolve (R)-(Formyloxy)phenylacetic acid (10.0 g, 55.5 mmol) in anhydrous dichloromethane (DCM, 100 mL). Add N,N-dimethylformamide (DMF, 0.2 mL) as a catalyst.
Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add oxalyl chloride (8.45 g, 66.6 mmol, 1.2 eq) over 30 minutes to control the evolution of CO and CO₂ gases.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–3 hours until gas evolution completely ceases.
IPC (In-Process Control): Quench a 50 µL aliquot in 1 mL of methanol and analyze via TLC or GC-MS to confirm complete conversion to the methyl ester derivative.
Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess oxalyl chloride. The resulting crude (R)-(-)-O-Formylmandeloyl chloride should be used immediately in Protocol B to prevent degradation[3].
Protocol B: Diastereomeric Derivatization of a Racemic Amine
Objective: Form covalent bonds between the chiral auxiliary and the racemate to generate separable diastereomers[3].
Setup: In a clean, dry flask under N₂, dissolve the racemic amine substrate (50.0 mmol, 1.0 eq) and triethylamine (TEA, 75.0 mmol, 1.5 eq) in anhydrous DCM (150 mL). Cool to 0 °C.
Coupling: Dissolve the freshly prepared (R)-(-)-O-Formylmandeloyl chloride from Protocol A in anhydrous DCM (50 mL). Add this solution dropwise to the amine mixture over 45 minutes.
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (100 mL). Separate the organic layer, wash with 1M HCl (50 mL) to remove unreacted amine, and then wash with brine (100 mL).
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
IPC: Analyze the crude mixture via Chiral HPLC to determine the baseline diastereomeric ratio (dr), which should be approximately 1:1.
Protocol C: Separation and Auxiliary Cleavage
Objective: Isolate the desired diastereomer and hydrolyze the auxiliary to recover the enantiopure target[2].
Separation (Crystallization): Dissolve the crude diastereomeric mixture in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes slightly cloudy. Allow to cool to room temperature, then to 4 °C overnight. Filter the resulting crystals.
IPC: Check the dr of the crystals via Chiral HPLC. Repeat recrystallization until dr > 99:1.
Cleavage: Dissolve the pure diastereomer (10.0 mmol) in a 3:1 mixture of THF and water (40 mL).
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 30.0 mmol, 3.0 eq). Stir at room temperature for 12 hours. This step simultaneously hydrolyzes the formyl ester and the amide bond.
Recovery: Extract the aqueous mixture with ethyl acetate (3 x 30 mL) to recover the enantiopure amine.
Validation: Analyze the final product using polarimetry and Chiral HPLC to confirm an enantiomeric excess (ee) > 99%.
Application Note: Reaction Conditions for Scaling Up (R)-(Formyloxy)phenylacetic Acid Production
Introduction & Mechanistic Rationale (R)-(Formyloxy)phenylacetic acid, commonly known as (R)-O-formylmandelic acid, is a pivotal chiral intermediate in the pharmaceutical industry. It is extensively utilized in the semi-...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
(R)-(Formyloxy)phenylacetic acid, commonly known as (R)-O-formylmandelic acid, is a pivotal chiral intermediate in the pharmaceutical industry. It is extensively utilized in the semi-synthesis of
β
-lactam antibiotics such as 1[1], bronchodilators like 2[2], and anticholinergic agents like 3[3].
Scaling up the formylation of the secondary hydroxyl group of (R)-(-)-mandelic acid presents unique chemical engineering challenges. Direct formylation using pure formic acid is thermodynamically unfavorable due to the generation of water, which drives the equilibrium backward. Conversely, pure acetic anhydride would yield the undesired acetyl derivative. The industry standard circumvents this by utilizing Acetic-Formic Anhydride (AFA) , a mixed anhydride generated in situ[4].
Mechanistic Causality: AFA possesses two distinct electrophilic centers. The formyl carbonyl is less sterically hindered and carries a larger partial positive charge than the acetyl carbonyl. Consequently, the hydroxyl group of (R)-mandelic acid preferentially attacks the formyl carbon, displacing acetic acid as an excellent leaving group. This ensures exclusive formylation without competitive acetylation.
Process Chemistry & Scalability Considerations
Transitioning this reaction from the bench to pilot-scale requires strict adherence to Critical Process Parameters (CPPs):
AFA Lability and Off-Gassing: AFA is thermodynamically unstable and spontaneously decomposes into carbon monoxide (CO) and acetic acid. It must be synthesized in situ at 50–55 °C and utilized within 3 to 6 hours[5]. Adequate reactor venting is mandatory to manage CO off-gassing.
Exotherm Management: The addition of (R)-mandelic acid to AFA is highly exothermic. To prevent thermal runaway and subsequent degradation of the AFA reagent, the substrate must be dosed at a controlled rate while maintaining the batch temperature below 25 °C.
Stereocenter Preservation: The benzylic proton of mandelic acid is prone to enolization. Operating under mild, base-free conditions at controlled temperatures prevents racemization, ensuring the final product retains an enantiomeric excess (ee) of >99%[2].
This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to guarantee batch-to-batch reproducibility.
Phase 1: In-Situ Generation of Acetic-Formic Anhydride (AFA)
Purge: Inert a jacketed glass-lined reactor with nitrogen to prevent moisture ingress.
Charge: Add 1.50 equivalents of Acetic Anhydride (relative to the planned mandelic acid charge).
Dose: Slowly charge 1.55 equivalents of anhydrous Formic Acid (>98%). Causality Note: A slight molar excess of formic acid minimizes residual acetic anhydride, preventing unwanted acetylation of the substrate.
Heat: Ramp the reactor temperature to 50–55 °C and agitate for 2.0 to 2.5 hours to reach thermodynamic equilibrium[1].
Cool: Rapidly cool the AFA mixture to 0–5 °C. Validation Checkpoint: The AFA must be used within 6 hours of reaching this temperature to prevent CO degradation[5].
Phase 2: Formylation of (R)-(-)-Mandelic Acid
Substrate Addition: Begin portion-wise addition of 1.0 equivalent of (R)-(-)-Mandelic Acid.
Temperature Control: Adjust the solid dosing rate and jacket cooling to ensure the internal reaction temperature strictly does not exceed 25 °C.
Agitation: Once addition is complete, allow the reaction to stir at 20–25 °C for 6 to 8 hours.
IPC Validation: Withdraw a 0.5 mL aliquot, quench in cold acetonitrile, and analyze via HPLC. Self-Validation Rule: Proceed to Phase 3 only when residual (R)-mandelic acid is < 1.0%. If >1.0%, continue agitation and re-sample after 2 hours.
Phase 3: Work-Up and Isolation
Quench: Cool the reactor to 5 °C. Slowly dose cold water (or a mixture of water and isopropyl acetate) to quench unreacted anhydride[1]. Maintain T < 20 °C to prevent hydrolysis of the newly formed formyl ester.
Extraction: Extract the aqueous mixture with 1[1] or Dichloromethane. Separate the phases and wash the organic layer with a dilute, cold brine solution.
Crystallization: Concentrate the organic layer under reduced pressure (T < 35 °C). Induce crystallization by adding an anti-solvent (e.g., heptane or diethyl ether)[6].
Filtration & Drying: Filter the white crystalline solid and dry under vacuum at 30 °C until constant weight is achieved.
Table 2: Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs)
Process Step
CPP (Parameter)
Acceptable Range
CQA (Impacted Attribute)
AFA Generation
Temperature & Time
50–55 °C for 2–2.5 h
Reagent potency; prevents acetylation
Formylation
Reaction Temperature
< 25 °C
Impurity profile; prevents racemization
Formylation
AFA Hold Time
< 6 hours
Conversion rate (>97% required)
Work-up / Quench
Quench Temperature
< 20 °C
Product yield; prevents ester hydrolysis
Process Visualization
Scale-up workflow for the synthesis of (R)-(Formyloxy)phenylacetic acid via in-situ AFA.
References
Title: Process for the formylation of cefamandole (WO2013057197A1)
Title: Optimization of the Industrial-Scale Manufacturing Process for Arformoterol through Classical Resolution of Formoterol
Source: ACS Publications
URL: [Link]
Title: Synthesis method of homatropine hydrobromide (CN101643473A)
Application Note: Preparation of Active Pharmaceutical Ingredients Using (R)-(Formyloxy)phenylacetic Acid
Introduction & Chemical Context (R)-(Formyloxy)phenylacetic acid (CAS: 29169-63-9), frequently referred to as (R)-(-)-O-formylmandelic acid, is a critical chiral building block in the pharmaceutical industry. It is predo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Context
(R)-(Formyloxy)phenylacetic acid (CAS: 29169-63-9), frequently referred to as (R)-(-)-O-formylmandelic acid, is a critical chiral building block in the pharmaceutical industry. It is predominantly utilized in the semi-synthesis of β-lactam antibiotics (such as Cefamandole and Cefonicid) and anticholinergic agents (such as Homatropine).
The retention of the (R)-stereocenter during API synthesis is non-negotiable. The spatial orientation of the phenylglycine-derived side chain directly dictates the final drug's binding affinity to bacterial penicillin-binding proteins (PBPs) or human muscarinic receptors. This application note details the mechanistic rationale, quantitative reaction parameters, and self-validating protocols for utilizing this intermediate to achieve high-purity API synthesis.
Mechanistic Rationale: The Causality of Formyl Protection
In the synthesis of complex APIs, the direct acylation of nucleophiles using unprotected (R)-mandelic acid is synthetically unviable. Activation of unprotected mandelic acid with thionyl chloride (SOCl₂) inevitably leads to the nucleophilic substitution of the α-hydroxyl group, yielding α-chlorophenylacetyl chloride, or causes uncontrolled oligomerization.
By masking the α-hydroxyl group as a formate ester—yielding (R)-(formyloxy)phenylacetic acid—chemists achieve a dual advantage:
Orthogonal Stability: The formyl group is highly stable under the harsh, chlorinating conditions required to form the reactive acylating agent, (R)-O-formylmandeloyl chloride [1].
Mild Deprotection: Post-acylation, the formyl ester can be cleaved under exceptionally mild aqueous conditions. This is critical because it prevents the degradation of sensitive structural motifs, such as the highly strained β-lactam ring of cephalosporins, which would easily hydrolyze under standard ester-cleavage conditions [3].
Synthetic workflow from (R)-mandelic acid to final APIs via formyl protection and acylation.
Quantitative Data Presentation
The table below summarizes the standardized reaction parameters for coupling (R)-O-formylmandeloyl chloride with various nucleophilic substrates to yield specific API precursors.
The following methodologies provide step-by-step instructions for the activation and subsequent coupling of (R)-(formyloxy)phenylacetic acid. Each protocol includes built-in validation checks to ensure process integrity.
Protocol A: Synthesis of (R)-(-)-O-Formylmandeloyl Chloride
Causality Focus: Thionyl chloride (SOCl₂) is utilized to convert the carboxylic acid into a highly reactive acyl chloride. The reaction is run neat or in a non-reactive solvent to drive the equilibrium toward the product via the expulsion of SO₂ and HCl gases [1].
Charging: To a dry, 2 L glass-lined reactor equipped with a reflux condenser and a scrubber system, charge 1.0 kg of (R)-(formyloxy)phenylacetic acid.
Reagent Addition: Slowly add 2.9 kg (approx. 1.75 L) of thionyl chloride.
Heating: Gradually heat the mixture to 70°C under continuous agitation.
Reaction: Maintain the temperature at 70°C for exactly 2 hours.
Validation Check: The evolution of gas (SO₂/HCl) should cease, and the mixture should become a clear, light-yellow transparent liquid.
Purification: Remove excess thionyl chloride via vacuum distillation (40°C, <50 mbar) until the residual SOCl₂ is below 0.5% w/w. The resulting syrup is the activated acyl chloride, ready for immediate use.
Protocol B: Synthesis of Cefamandole Precursor (N-Acylation)
Causality Focus: The zwitterionic 7-ACA derivative is insoluble in organic solvents. Silylation temporarily masks the polar groups, allowing homogeneous acylation. The strict -25°C temperature control prevents the exothermic acyl chloride reaction from degrading the delicate β-lactam core [1][3].
Silylation: Suspend 1.0 equivalent of the 7-ACA tetrazole derivative in dry dichloromethane (DCM). Add 2.2 equivalents of BSA and stir at room temperature for 1 hour.
Validation Check: The suspension must transition into a completely clear solution. A cloudy solution indicates incomplete silylation, which will drastically reduce the acylation yield.
Cooling: Cool the silylated solution to strictly -25°C using a dry ice/acetone bath.
Acylation: Dropwise, add 1.1 equivalents of (R)-(-)-O-formylmandeloyl chloride (from Protocol A) dissolved in dry DCM, maintaining the internal temperature below -20°C.
Quenching & Deprotection: After 1 hour, quench the reaction with cold water. The water hydrolyzes the silyl esters back to the carboxylic acid and initiates the mild cleavage of the formyl group to yield the active Cefamandole API.
Nucleophilic acyl substitution mechanism forming the critical amide/ester API linkages.
Protocol C: Synthesis of Homatropine Precursor (O-Acylation)
Causality Focus: Triethylamine (TEA) acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during esterification, driving the reaction forward and preventing the protonation of tropinol's tertiary amine, which would otherwise precipitate out of the organic phase [2].
Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, add 10 g of tropinol, 14 g of triethylamine, and 80 mL of dry dichloromethane. Stir until fully dissolved.
Addition: Slowly add 17 g of (R)-(-)-O-formylmandeloyl chloride dropwise to control the mild exotherm.
Reaction: Stir the mixture at room temperature (20–25°C) for 5 hours.
Validation Check: Monitor the disappearance of the tropinol peak via HPLC (254 nm). The reaction is deemed complete when the tropinol relative area is <1.0%.
Workup: Wash the organic layer with distilled water (3 x 50 mL) to remove triethylamine hydrochloride salts. Separate and concentrate the organic layer under vacuum to obtain the crude O-formylated homatropine intermediate.
References
Source: google.
Source: patsnap.
Source: smolecule.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting Racemization in (R)-(Formyloxy)phenylacetic Acid Workflows
Welcome to the Technical Support Center for handling (R)-(Formyloxy)phenylacetic acid (also known as D-(-)-O-formylmandelic acid) and its activated derivatives. This chiral building block is critical in the synthesis of...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for handling (R)-(Formyloxy)phenylacetic acid (also known as D-(-)-O-formylmandelic acid) and its activated derivatives. This chiral building block is critical in the synthesis of semi-synthetic cephalosporins (e.g., Cefamandole) and other active pharmaceutical ingredients (APIs).
As a Senior Application Scientist, I frequently see researchers struggle with the loss of enantiomeric excess (ee%) during activation and coupling phases. This guide provides field-proven, mechanistically grounded solutions to maintain stereochemical integrity throughout your synthetic workflows.
The Mechanistic Root of Racemization
To prevent racemization, we must first understand the causality behind it. The chiral center of (R)-(Formyloxy)phenylacetic acid is located at the
α
-carbon, which is flanked by three strongly electron-withdrawing and resonance-stabilizing groups:
Phenyl Ring: Delocalizes negative charge via resonance.
Formyloxy Group (-OCHO): Exerts a strong inductive electron-withdrawing effect.
Carboxylic Acid/Activated Carbonyl: Once activated (e.g., to an acid chloride or mixed anhydride), the electrophilicity of the carbonyl carbon increases drastically, further acidifying the
α
-proton.
While the non-enzymatic racemization of unactivated mandelic acid has a high activation barrier (~34.6 kcal/mol at 25 °C)[1], converting the molecule to (R)-O-formylmandeloyl chloride lowers this barrier significantly. In the presence of even mild bases, the
α
-proton is easily abstracted, leading to an achiral planar enolate or ketene intermediate. Upon reprotonation, stereochemical memory is lost, resulting in a racemic mixture[2].
Base-catalyzed enolization pathway leading to loss of stereocenter memory.
Troubleshooting FAQs
Q1: Why does my (R)-(Formyloxy)phenylacetic acid racemize during acid chloride formation with thionyl chloride?
Cause: High temperatures and prolonged exposure to
HCl
and
SOCl2
during the chlorination process promote acid-catalyzed enolization.
Solution: Adopt a "single-stage" formylation-chlorination method with strict temperature control. Keep the reaction temperature at 28 ± 3 °C during the dropwise addition of
SOCl2
. Furthermore, when isolating the D-(-)-O-formylmandeloyl chloride, vacuum distillation must be performed at high vacuum (e.g., 15 mmHg) to keep the distillation temperature below 155 °C (ideally ~143 °C)[3].
Q2: How can I prevent racemization during amide coupling (e.g., cephalosporin synthesis)?
Cause: The use of unhindered tertiary amines (like Triethylamine, TEA) to neutralize
HCl
during the coupling of the acid chloride with an amine (e.g., 7-ACA or 7-ADCA) rapidly abstracts the
α
-proton[4].
Solution: Avoid direct use of basic amines in the coupling step. Instead, use a silanization protection strategy . By pre-treating the amine substrate with Hexamethyldisilazane (HMDS) and Trimethylchlorosilane (TMCS), you create a silylated intermediate that reacts smoothly with the acid chloride at low temperatures (5 °C to 10 °C) without the need for an external proton scavenger[5].
Q3: What role does solvent play in the racemization rate?
Cause: Polar aprotic solvents (such as DMF or DMSO) highly stabilize the charged enolate transition state, accelerating the rate of racemization.
Solution: Always perform activations and couplings of this molecule in non-polar or moderately polar halogenated solvents, such as Dichloromethane (DCM) or Toluene.
Quantitative Data: Impact of Conditions on Enantiomeric Excess (ee%)
To illustrate the causality of reagent choice on stereochemical integrity, below is a self-validating data summary comparing coupling conditions of (R)-O-formylmandeloyl chloride with an amine nucleophile.
Coupling Base / Scavenger
Solvent
Temperature
Enantiomeric Excess (ee%) Retention
Mechanism of Failure / Success
Triethylamine (TEA)
DMF
25 °C
< 40% (Severe Racemization)
Unhindered base + polar solvent stabilizes enolate.
Triethylamine (TEA)
DCM
0 °C
~ 70% (Moderate Racemization)
Lower temp helps, but TEA is too nucleophilic/basic.
N,N-Diisopropylethylamine
DCM
0 °C
~ 88% (Mild Racemization)
Steric hindrance of DIPEA reduces
α
-proton abstraction.
HMDS / TMCS (Silanization)
DCM
5 °C to 10 °C
> 99% (Optimal Retention)
No free base present; silyl group acts as leaving group. [5]
Validated Experimental Protocols
The following protocols are engineered as self-validating systems to ensure high yield and >99% ee retention.
Protocol A: Synthesis of D-(-)-O-Formylmandeloyl Chloride
This one-pot protocol minimizes thermal degradation and acid-catalyzed epimerization.[3]
Setup: Equip a 2000 mL jacketed reaction flask with a mechanical stirrer, dropping funnel, and a water-bath cooling system.
Formylation: Add 304 g of D-mandelic acid and 270 mL of anhydrous formic acid to the flask. Stir to form a suspension.
Chlorination: Cool the water bath to maintain an internal temperature of 28 ± 3 °C . Slowly add 850 mL of Thionyl Chloride (
SOCl2
) dropwise over a period of 4 hours. Critical: Do not allow the temperature to spike, as this induces racemization.
Degassing: After addition, stir until gas evolution ceases. Remove excess
SOCl2
under normal atmospheric pressure distillation.
Purification: Perform vacuum distillation at a vacuum tightness of ~15 mmHg. Collect the fraction at 143 ± 3 °C .
Validation: The resulting colorless liquid should yield ~373 g (93.9% yield) with a specific rotation
[α]D
of -228.1° (neat), confirming the preservation of the (R)-stereocenter[3].
Protocol B: Amide Coupling via Silanization (Zero-Base Method)
Used for coupling the acid chloride to complex amines (e.g., 7-ACA) without racemization.[5]
Silanization: In a 500 mL four-neck flask, add 20 g of the amine substrate (e.g., 7-ACA), 20 g of Hexamethyldisilazane (HMDS), 5 g of Trimethylchlorosilane (TMCS), and 150 mL of anhydrous Dichloromethane (DCM).
Heating: Stir the mixture at 43 °C to 47 °C for 8 hours until the solution becomes clear, indicating complete silylation.
Cooling (Critical Step): Cool the reaction mixture strictly to 5 °C to 10 °C .
Acylation: Slowly dropwise add 18 g of D-(-)-O-formylmandeloyl chloride (prepared in Protocol A). Maintain the temperature at 5 °C to 10 °C for 1.5 hours.
Hydrolysis & Workup: Quench the reaction by adding 100 mL of
H2O
at 20 °C to 25 °C. The water hydrolyzes the silyl esters/amides, releasing the final product and
HCl
(which partitions into the aqueous layer). Separate the DCM layer and extract the product.
References
Mandelate Racemase in Pieces: Effective Concentrations of Enzyme Functional Groups in the Transition State
Biochemistry - ACS Publications
URL:[Link]
Racemisation in Chemistry and Biology
The University of Manchester
URL:[Link]
Process for the activation of carboxylic acids (US4230849A)
Preparation method of D-(-)-O-methyl mandelic acid chloride (CN103319335B)
A kind of preparation method of Mandokef sodio-derivative (CN110204557A)
Technical Support Center: Optimizing (R)-(Formyloxy)phenylacetic Acid Synthesis
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges in the synthesis of (R)-(formyloxy)phenylacetic acid (also known as D-(-)-O-formylmandelic acid).
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges in the synthesis of (R)-(formyloxy)phenylacetic acid (also known as D-(-)-O-formylmandelic acid). This chiral building block is critical in the downstream synthesis of β-lactam antibiotics, such as Cefamandole[1], and anticholinergic active pharmaceutical ingredients (APIs) like homatropine[2]. In these workflows, the acid is typically converted to its highly reactive acid chloride derivative, (R)-(-)-O-formylmandeloyl chloride[3][4].
Achieving near-quantitative yield while preserving the enantiomeric excess (ee) requires strict control over reaction kinetics and thermodynamics. This guide provides a self-validating protocol, quantitative benchmarks, and mechanistic troubleshooting to ensure reproducible success in your laboratory.
Visual Synthesis Workflow
The following diagram maps the critical control points (CCPs) required to prevent racemization and hydrolysis during the formylation process.
Fig 1: Synthesis workflow of (R)-(formyloxy)phenylacetic acid highlighting Critical Control Points.
The Self-Validating Experimental Protocol
To avoid the pitfalls of incomplete reactions and product degradation, do not rely solely on time-based steps. Use this self-validating methodology, which incorporates built-in diagnostic checks at every stage.
Reagents Required:
(R)-(-)-Mandelic Acid (1.0 eq)
Anhydrous Formic Acid (3.0 eq)
Acetic Anhydride (1.5 eq)
Step-by-Step Methodology:
Reagent Solvation: Suspend (R)-(-)-mandelic acid in anhydrous formic acid under an inert atmosphere (N₂ or Ar).
Validation Check: The suspension should be uniform. Complete dissolution may not occur immediately; this is normal until the active mixed anhydride is formed.
Mixed Anhydride Generation: Cool the reaction vessel to 0–5°C using an ice bath. Begin the dropwise addition of acetic anhydride.
Validation Check: A mild exotherm must be observed. If no exotherm occurs, the acetic anhydride has likely hydrolyzed due to poor storage. Halt the reaction and source fresh reagents to prevent low yields.
Formylation: Once addition is complete, remove the ice bath and allow the reaction to warm to 25–35°C. Stir for 4 hours.
Validation Check: Perform HPLC or TLC analysis. The reaction is validated as complete when the mandelic acid starting material peak area is <0.5%.
Non-Aqueous Isolation: Transfer the mixture to a rotary evaporator. Remove the volatile components (excess formic acid and byproduct acetic acid) via high-vacuum distillation, strictly maintaining the water bath temperature below 40°C.
Validation Check: The residue should solidify into a white to off-white crystalline mass. A viscous, non-crystallizing oil indicates residual acetic acid, requiring further vacuum drying.
Quantitative Data & Parameter Optimization
The causality between reaction parameters and product integrity is summarized below. Notice how the introduction of acetic anhydride and strict thermal control drastically shifts the outcome.
Formylating System
Temperature (°C)
Time (h)
Yield (%)
Enantiomeric Excess (ee %)
Failure Mode / Mechanistic Observation
Formic Acid (Excess)
80
12
65
82
Reversible reaction; thermal racemization of the benzylic carbon.
Formic Acid + Ac₂O
60
6
88
91
Moderate racemization due to elevated temperature.
Q: Why is my yield plateauing around 70-75% despite extended reaction times?A: Formylation with neat formic acid is an equilibrium process. The esterification generates water as a byproduct, which subsequently hydrolyzes the newly formed ester, stalling the reaction.
Solution: Introduce acetic anhydride to the system. It reacts with formic acid to generate acetic formic anhydride in situ. This mixed anhydride acts as a vastly superior electrophile and simultaneously serves as a chemical desiccant, consuming byproduct water and pushing the equilibrium to >95% conversion.
Q: I am observing a significant drop in enantiomeric excess (ee). How do I prevent racemization?A: The benzylic proton of mandelic acid is relatively acidic. Under strongly acidic conditions combined with elevated temperatures (above 50°C), the molecule undergoes enolization, leading to racemization at the chiral center.
Solution: Strictly control the exotherm during the addition of acetic anhydride by maintaining the internal temperature below 10°C. Never allow the bulk reaction temperature to exceed 40°C during the reaction phase or the subsequent vacuum distillation.
Q: The product degrades during aqueous workup. How can I isolate it without hydrolysis?A: The formyl ester group is highly labile and easily hydrolyzes in aqueous environments, particularly if residual acid causes the aqueous layer to warm up during dilution.
Solution: Abandon standard aqueous biphasic workups entirely. Isolate the product via high-vacuum distillation of the volatile acids (formic and acetic acid). If an aqueous wash is absolutely mandatory for your specific downstream application, use ice-cold water and minimize contact time to less than 5 minutes before organic phase separation.
References
Preparation method of D-(-)
(R)-(-)
Comparison of Cefamandole Nafate Synthesis Routes
Source: Smolecule
URL
Troubleshooting low enantiomeric excess in (R)-(Formyloxy)phenylacetic acid resolution
An in-depth technical guide by a Senior Application Scientist. Technical Support Center: Resolution of (R)-(Formyloxy)phenylacetic Acid Welcome to the technical support center for the chiral resolution of (R)-(Formyloxy)...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: Resolution of (R)-(Formyloxy)phenylacetic Acid
Welcome to the technical support center for the chiral resolution of (R)-(Formyloxy)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high enantiomeric excess (ee). As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively. This resource is structured into a detailed Troubleshooting Guide and a quick-reference FAQ section.
Troubleshooting Guide: Low Enantiomeric Excess
Low enantiomeric excess is a common hurdle in diastereomeric salt resolutions. The root cause almost always lies in the insufficient differentiation of physical properties—primarily solubility—between the two diastereomeric salts formed.[1][2] Let's diagnose the potential issues.
Q1: My initial crystallization yielded a diastereomeric salt with low enantiomeric excess (<85% ee). What are the primary causes and immediate remedies?
Answer:
This is a frequent and often frustrating issue. A low ee after the initial crystallization points to one of two main culprits: co-precipitation of the undesired diastereomer or the formation of a solid solution.[1] The most common issue is co-precipitation, where the solubility difference between your two diastereomeric salts in the chosen solvent system is simply not large enough under your experimental conditions.
Causality: The entire principle of this resolution method rests on creating two diastereomers, (R-acid)-(R-base) and (S-acid)-(R-base), with significantly different solubilities. If both salts are sparingly soluble, they will precipitate together, leading to poor enantiomeric enrichment.
Immediate Remedial Actions:
Recrystallization: This is the most critical and powerful tool at your disposal. A single crystallization is rarely sufficient to achieve high ee.[1][3] The process of re-dissolving the salt in a fresh portion of solvent and allowing it to re-crystallize provides another opportunity for the less soluble, desired diastereomer to selectively precipitate, leaving more of the undesired diastereomer in the mother liquor. It is not uncommon for two or three recrystallizations to be necessary to achieve >98% ee.[4]
Optimize the Washing Step: After filtering your crystalline salt, the crystals are still wet with the mother liquor, which is rich in the more soluble, undesired diastereomer. Failing to wash the filter cake properly will artificially lower your ee. Wash the crystals with a small amount of cold resolution solvent to displace this mother liquor without dissolving a significant amount of your desired product.[1]
Slow Down the Cooling Process: Rapid cooling or "crashing out" the solid by adding an anti-solvent too quickly can trap impurities and promote the crystallization of both diastereomers.[1] A slow, controlled cooling profile (e.g., allowing the solution to cool to room temperature over several hours, followed by a period in a 0-4°C refrigerator) is crucial for selective crystallization.
Q2: I've tried multiple recrystallizations, but the enantiomeric excess is still not improving significantly. What's my next step?
Answer:
If recrystallization fails to improve the ee, it strongly suggests a fundamental issue with your chosen conditions, most likely the solvent system. It's time to re-screen and optimize the core parameters of the resolution.
Causality: The choice of solvent is paramount as it directly dictates the solubility of each diastereomeric salt.[1] A solvent that is too "good" will keep both salts in solution, while a solvent that is too "poor" will precipitate both indiscriminately. Sometimes, solvent molecules are even incorporated into the crystal lattice, which can dramatically alter the salt's stability and solubility, and can even reverse which diastereomer is less soluble—a phenomenon known as solvent-induced chirality switching.[2][5][6]
Systematic Troubleshooting Protocol:
Conduct a Solvent Screen: The goal is to find a solvent or solvent mixture that maximizes the solubility difference between the two diastereomers. Experiment with a range of solvents with varying polarities.[1]
Adjust Stoichiometry: While a 1:1 molar ratio of the racemic acid to the resolving agent is common, this is not always optimal. Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5-0.6 equivalents) can sometimes be beneficial, as it ensures there is excess acid, which can alter the crystallization kinetics and equilibrium.[1][7]
Vary the Temperature: Temperature affects solubility. Experiment with different crystallization temperatures. Sometimes, a slightly higher or lower temperature can significantly impact the solubility differential.[8]
Table 1: Solvent Screening Strategy for Diastereomeric Salt Resolution
Solvent Class
Examples
Rationale & Expected Outcome
Alcohols
Methanol, Ethanol, Isopropanol
Good starting point. Polarity can be tuned by chain length. Often form hydrogen bonds that can help differentiate the diastereomers.[6]
Ketones
Acetone, Methyl Ethyl Ketone (MEK)
Aprotic polar solvents. Can offer different salvation properties compared to alcohols.
Ethers
Diethyl ether, MTBE, THF
Lower polarity. Often used as an anti-solvent in combination with a more polar solvent to induce crystallization.
Esters
Ethyl Acetate, Isopropyl Acetate
Medium polarity. Widely used and effective for many resolutions.
Hydrocarbons
Heptane, Toluene
Nonpolar. Almost exclusively used as anti-solvents to reduce the solubility of the salts once dissolved in a primary solvent.
Aqueous Mixtures
Ethanol/Water, Isopropanol/Water
The presence of water can be crucial, as it may be incorporated into the crystal structure, forming a more stable and less soluble hydrate of one diastereomer.[9]
Q3: I'm not getting any crystallization at all, or the product is "oiling out." What should I do?
Answer:
This issue indicates that your diastereomeric salts are too soluble in the chosen solvent system. "Oiling out" occurs when the concentration of the solute exceeds its solubility limit, but the conditions are not favorable for forming an ordered crystal lattice, resulting in a liquid phase separation.
Causality: The intermolecular forces between the solvent and the diastereomeric salts are stronger than the forces holding the salt molecules together in a crystal lattice. This is a clear sign that the solvent is too "good" or the solution is not sufficiently supersaturated.
Troubleshooting Steps:
Increase Concentration: Before abandoning the solvent, try concentrating the solution by removing some of the solvent under reduced pressure. This may induce crystallization.[1]
Add an Anti-Solvent: Gradually add a less polar solvent (e.g., heptane, MTBE) in which the salts are known to be insoluble. This will decrease the overall solvating power of the system and should promote precipitation. Add the anti-solvent slowly at a slightly elevated temperature until the solution becomes faintly turbid, then allow it to cool slowly.
Change to a Less Polar Solvent System: If the above steps fail, your primary solvent is likely too polar. Refer to the solvent screening table (Table 1) and select a solvent or solvent mixture with lower polarity.[1]
Seeding: If you have a small crystal of the desired diastereomeric salt from a previous attempt, adding it to the cooled, supersaturated solution can provide a template for crystal growth and overcome the kinetic barrier to nucleation.[1]
Experimental Protocols
Protocol 1: General Diastereomeric Salt Resolution
This protocol provides a general framework. Specific quantities, solvents, and temperatures should be optimized for your particular resolving agent.
Salt Formation: Dissolve the racemic (±)-(Formyloxy)phenylacetic acid in a suitable solvent (e.g., ethyl acetate) with gentle heating. In a separate flask, dissolve 0.5-1.0 molar equivalents of the chiral resolving agent (e.g., (R)-1-phenylethylamine) in the same solvent.[1] Slowly add the resolving agent solution to the acid solution.
Crystallization: Allow the mixture to cool slowly to room temperature. A controlled cooling profile is recommended.[1] If no crystals form, further cool the mixture in an ice bath or refrigerator (0-4°C).
Isolation: Collect the precipitated diastereomeric salt by vacuum filtration.
Washing: Wash the crystals on the filter with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.[1]
Drying: Dry the crystals under vacuum to a constant weight.
Analysis: Determine the diastereomeric and enantiomeric excess using a suitable technique such as chiral HPLC or by ¹H NMR after liberating the free acid.
Protocol 2: Liberation of the Free (R)-(Formyloxy)phenylacetic Acid
Suspension: Suspend the purified diastereomeric salt in water.
Acidification: Acidify the mixture with a mineral acid (e.g., 1M HCl) to a pH of 1-2 to fully protonate the carboxylic acid.[1]
Extraction: Extract the liberated (R)-(Formyloxy)phenylacetic acid into an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
Washing & Drying: Combine the organic extracts and wash with brine to remove excess water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the resolved (R)-(Formyloxy)phenylacetic acid.
Final Analysis: Confirm the enantiomeric excess of the final product using chiral HPLC or polarimetry.
Visualizations
Caption: Workflow for diastereomeric salt resolution.
Caption: Troubleshooting decision tree for low ee.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of resolving agents for a chiral acid like (Formyloxy)phenylacetic acid?
A: The most common resolving agents for chiral acids are commercially available, enantiomerically pure chiral bases.[4] These include alkaloids (like brucine or quinine) and synthetic amines such as (R)- or (S)-1-phenylethylamine, (1R,2S)-(-)-ephedrine, and various chiral amino alcohols.[1][3] The selection depends on which agent forms well-defined crystalline salts with a significant solubility difference.[1]
Q2: How is enantiomeric excess (ee) calculated and measured?
A: Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It is calculated as: ee (%) = |([R] - [S]) / ([R] + [S])| * 100, where [R] and [S] are the concentrations of the R and S enantiomers, respectively.[10][11] The most common and accurate methods for measuring ee are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating or derivatizing agent.[12][13][14]
Q3: What is the maximum theoretical yield for a classical resolution?
A: For a classical resolution of a racemic mixture, the maximum theoretical yield for a single enantiomer is 50%. This is because the starting material is composed of 50% of the desired enantiomer and 50% of the undesired one.[1] The other 50% is separated but can potentially be recovered and racemized for reuse in a more advanced process.
Q4: Can I use the mother liquor to recover the other enantiomer?
A: Yes. The mother liquor is enriched in the more soluble diastereomeric salt. You can isolate this salt (e.g., by evaporating the solvent) and then follow the same acid liberation protocol (Protocol 2) to obtain the other enantiomer, in this case, the (S)-enantiomer. Note that it will likely be of lower enantiomeric purity and will require its own purification.
Q5: How critical is the purity of the starting racemic acid and the resolving agent?
A: It is extremely critical. Impurities in your starting material can interfere with the crystallization process, potentially inhibiting it altogether or acting as nucleation sites for the undesired diastereomer, which will lower the achievable enantiomeric excess. The resolving agent must be of the highest possible enantiomeric purity, as any contamination with its opposite enantiomer will directly lead to the formation and precipitation of the wrong diastereomeric salt, placing a ceiling on your maximum possible ee.
References
Bhattacharya, A., et al. (2014). l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. Chemical Communications. Available at: [Link]
Kim, J., et al. (2009). A Novel Chiral Resolving Reagent, Bis((S)-Mandelic acid)-3-nitrophthalate, for Amlodipine Racemate Resolution: Scalable Synthesis and Resolution Process. Organic Process Research & Development. Available at: [Link]
Pérez-García, L., et al. (2020). Chiral Resolution of Mandelic Acid through Preferential Cocrystallization with Nefiracetam. Crystal Growth & Design. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Chiral Resolution: The Power of L-Mandelic Acid and S-Mandelic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
Srinivasan, B. (2017). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Shodhganga. Available at: [Link]
Google Patents. (n.d.). US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives. Google Patents.
Kodama, K., et al. (2020). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. Molecules. Available at: [Link]
Lakk-Bogáth, D., et al. (2010). Separation of enantiomers by diastereomeric salt formation and precipitation in supercritical carbon dioxide. Application to the resolution of mandelic acid. ResearchGate. Available at: [Link]
LibreTexts Chemistry. (2020). 6.8: Resolution (Separation) of Enantiomers. LibreTexts Chemistry. Available at: [Link]
Kodama, K., et al. (2019). Chirality switching in the enantioseparation of 2-hydroxy-4-phenylbutyric acid: Role of solvents in selective crystallization of the diastereomeric salt. ResearchGate. Available at: [Link]
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. Available at: [Link]
Pál, K., et al. (2012). Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. ResearchGate. Available at: [Link]
Qiu, J., & Ching, C. B. (2008). Enantioenrichment by Crystallization. Organic Process Research & Development. Available at: [Link]
Mohrig, J. R., et al. (2006). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating. Journal of Chemical Education. Available at: [Link]
Pál, K., et al. (2018). New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. IntechOpen. Available at: [Link]
Wikipedia. (n.d.). Chiral resolution. Wikipedia. Available at: [Link]
University of Toronto Scarborough. (n.d.). Resolution of Enantiomers. UTSC. Available at: [Link]
Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]
Szeleczky, Z., et al. (2026). Compressing Experiences of Optical Resolution Trials, Based on Diastereomeric Salt or Co-Crystal Formation, into Ternary Equilibrium Melting Phase Diagrams. MDPI. Available at: [Link]
Rosa, J. N., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. Available at: [Link]
Google Patents. (n.d.). US20050033084A1 - Resolution of alpha-(phenoxy)phenylacetic acid derivatives. Google Patents.
Moodle@Units. (n.d.). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 'H NMR Experiment To Introduce Chiral Chemistry. Moodle@Units. Available at: [Link]
Mowry, S., et al. (2011). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education. Available at: [Link]
Technical Support Center: Troubleshooting Deformylation in (R)-(Formyloxy)phenylacetic Acid Workflows
Welcome to the Technical Support Center for (R)-(Formyloxy)phenylacetic acid (also known as D-(-)-O-formylmandelic acid). This chiral intermediate is a foundational building block in the synthesis of semi-synthetic cepha...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for (R)-(Formyloxy)phenylacetic acid (also known as D-(-)-O-formylmandelic acid). This chiral intermediate is a foundational building block in the synthesis of semi-synthetic cephalosporins (such as Cefamandole) and anticholinergic agents (such as homatropine)[1][2].
The most pervasive challenge when handling this compound is the deformylation side reaction —the premature cleavage of the protective/activating formyl group, which reverts the molecule to (R)-mandelic acid and severely depresses downstream yields. This guide provides mechanistic insights, diagnostic tools, and self-validating protocols to help drug development professionals eliminate deformylation from their synthetic workflows.
Mechanistic Insights: The Vulnerability of the Formyloxy Group
To prevent deformylation, one must understand the causality behind the degradation. The formyloxy group (-OCHO) is uniquely susceptible to cleavage compared to bulkier ester protecting groups (like acetoxy or pivaloyloxy)[1].
Acid/Base-Catalyzed Hydrolysis: The formate carbonyl carbon lacks steric bulk, making it highly vulnerable to nucleophilic attack. Trace moisture during activation, or excess amine bases (e.g., triethylamine) during coupling, will rapidly hydrolyze the ester.
Thermal Decarbonylation: Prolonged heating during acid chloride formation (e.g., refluxing with thionyl chloride at >70°C) provides the activation energy necessary for the thermal extrusion of carbon monoxide gas, irreversibly destroying the formyl group[3].
Fig 1: Mechanistic pathways of desired acylation vs. deformylation side reactions.
Diagnostic Flowchart
Use the following decision tree to isolate the root cause of deformylation in your specific experimental setup.
Fig 2: Diagnostic decision tree for identifying and resolving deformylation triggers.
FAQs & Troubleshooting Guides
Q1: I am observing >15% mandelic acid byproduct during the synthesis of (R)-(-)-O-formylmandeloyl chloride. How can I prevent this?A: This is almost certainly caused by thermal degradation. Traditional literature often suggests refluxing the formate ester with SOCl₂ at ~70°C[3].
Causality & Solution: High temperatures drive thermal decarbonylation. To fix this, lower the reaction temperature to 45–50°C and add a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts with SOCl₂ to form a highly reactive Vilsmeier-Haack intermediate. This dramatically accelerates the chlorination step, allowing you to achieve full conversion at lower temperatures before thermal degradation can occur.
Q2: Deformylation occurs during the coupling of the acid chloride with 7-ACA/7-ADCA or tropinol. What is going wrong?A: The issue is base-catalyzed hydrolysis. In coupling reactions, triethylamine (TEA) is commonly used as an acid scavenger[2].
Causality & Solution: If TEA is added in large excess, or if the addition is performed at room temperature, the unhindered formate carbonyl is directly attacked by the amine or by trace hydroxide. Strictly control the stoichiometry of TEA to exactly 1.05 equivalents relative to the acid chloride. Perform the addition at 0–5°C in an anhydrous solvent like dichloromethane (DCM) or toluene[2].
Q3: How should I store (R)-(Formyloxy)phenylacetic acid to prevent auto-degradation?A: The free acid is hygroscopic. Ambient atmospheric moisture will slowly hydrolyze the ester over time. Store the compound in tightly sealed, amber glass containers backfilled with Argon or Nitrogen, and keep it refrigerated at 2–8°C.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols include built-in validation checkpoints so you can verify success before proceeding to the next synthetic step.
Protocol A: Optimized Synthesis of (R)-(-)-O-Formylmandeloyl Chloride
Setup: Equip a rigorously dried 3-neck flask with a magnetic stirrer, internal thermometer, and a reflux condenser topped with a drying tube (CaCl₂).
Reagents: Suspend 1.0 eq of (R)-(Formyloxy)phenylacetic acid in 1.5 eq of SOCl₂. Add 0.05 eq of anhydrous DMF.
Reaction: Heat the mixture gently to 45–50°C.
Validation Check: The suspension should become a clear, homogeneous solution within 60 minutes, indicating complete conversion without the need for 70°C reflux[3].
Purification: Immediately remove excess SOCl₂ via vacuum distillation at an internal temperature of <40°C.
Analytical Validation: Run an FTIR on the resulting liquid. The absence of a broad -OH stretch at ~3400 cm⁻¹ and the presence of two distinct carbonyl stretches (formate ester at ~1730 cm⁻¹ and acid chloride at ~1790 cm⁻¹) validates a successful, deformylation-free synthesis.
Protocol B: Moisture-Free Coupling (e.g., to Tropinol or 7-ACA core)
Solvent Validation: Before beginning, perform a Karl Fischer titration on your chosen solvent (DCM or Toluene). Proceed only if water content is < 0.05%.
Preparation: Dissolve the nucleophile (e.g., tropinol, 1.0 eq) and TEA (strictly 1.05 eq) in the anhydrous solvent[2].
Cooling: Chill the solution to 0–5°C using an ice-water bath.
Addition: Add the (R)-(-)-O-formylmandeloyl chloride (1.0 eq diluted in solvent) dropwise over 30 minutes, ensuring the internal temperature never exceeds 5°C.
Workup: Stir for an additional 2 hours at room temperature. Quench with cold water to remove amine hydrochlorides, and separate the organic layer immediately to minimize aqueous exposure of the product.
Quantitative Optimization Data
Implementing the protocols above yields significant improvements in both purity and overall yield by suppressing deformylation.
Parameter
Standard Conditions
Optimized Conditions
Impact on Deformylation
Activation Reagent
SOCl₂ (Neat)
SOCl₂ + Catalytic DMF
Accelerates reaction, minimizes thermal exposure.
Activation Temp
70°C (Reflux)
45–50°C
Prevents thermal decarbonylation (-CO loss).
Coupling Solvent
Standard DCM
Anhydrous DCM / Toluene
Eliminates water-driven formate hydrolysis.
Base Stoichiometry
1.5 - 2.0 eq TEA
1.05 eq TEA
Prevents nucleophilic attack by excess amine.
Coupling Temp
20–25°C (Room Temp)
0–5°C
Kinetically favors acylation over deformylation.
Typical Yield
60–65%
>85%
Significant reduction in mandelic acid byproducts.
References
Title: US4087424A - Novel penicillins and cephalosporins and process for producing the same
Source: Google Patents
URL
Technical Support Center: Optimizing Chiral HPLC Mobile Phase for (R)-(Formyloxy)phenylacetic Acid
Welcome to the Technical Support Center. As Senior Application Scientists, we have designed this guide to provide in-depth, practical solutions for the chiral separation of (R)-(Formyloxy)phenylacetic acid and related ma...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As Senior Application Scientists, we have designed this guide to provide in-depth, practical solutions for the chiral separation of (R)-(Formyloxy)phenylacetic acid and related mandelic acid derivatives. This resource moves beyond simple protocols to explain the fundamental principles behind method optimization, empowering you to troubleshoot effectively and develop robust, reproducible separations.
Section 1: Foundational Principles in Chiral Separation
This section addresses the fundamental "why" behind critical mobile phase choices. Understanding these principles is the first step toward logical and efficient method development.
Q1: Why is an acidic mobile phase additive essential for analyzing (Formyloxy)phenylacetic acid?
A1: The primary reason is to control the ionization state of the analyte. (Formyloxy)phenylacetic acid is, as its name implies, a carboxylic acid. In solution, it exists in equilibrium between its protonated (neutral) form and its deprotonated (anionic) form.
The Problem with Ionization: The chiral stationary phase (CSP) separates enantiomers based on consistent, specific interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance).[1] If the analyte is partially or fully ionized, it can engage in undesirable ionic interactions with any active sites on the silica support of the CSP, leading to severe peak tailing.[2][3] Furthermore, a mixed population of neutral and ionized analyte molecules will interact differently with the CSP, resulting in broadened peaks and poor resolution.
The Solution: By adding a small amount of a strong acid, such as trifluoroacetic acid (TFA) or formic acid (FA), to the mobile phase, you suppress the ionization of the analyte's carboxylic acid group.[4] This is based on Le Châtelier's principle. This ensures that the analyte is consistently in its neutral, protonated form, leading to more uniform interactions with the CSP, resulting in sharper peaks and improved resolution.[3] A typical concentration for these additives is 0.1% (v/v).[5][6]
Q2: What is the role of the alcohol modifier in a normal-phase mobile phase, and how does changing it affect the separation?
A2: In normal-phase chiral chromatography, the mobile phase typically consists of a non-polar bulk solvent (like n-hexane or n-heptane) and a polar "modifier," which is usually an alcohol such as isopropanol (IPA) or ethanol.[7]
Function of the Modifier: The alcohol modifier competes with the analyte for polar interaction sites on the stationary phase. Increasing the concentration of the alcohol in the mobile phase will decrease the retention time of the analyte, as the alcohol will more effectively displace it from the stationary phase.[5]
Impact on Selectivity: The choice of alcohol can significantly alter the selectivity (the separation between the two enantiomer peaks). Ethanol and IPA, for example, have different steric and hydrogen-bonding properties. These differences can change how the analyte and the mobile phase interact within the chiral grooves and cavities of the CSP.[7] It is not uncommon to see a separation improve, worsen, or even show a reversal in elution order simply by switching from IPA to ethanol while keeping the concentration constant.[8] Therefore, screening both the type and concentration of the alcohol modifier is a critical step in method development.
Section 2: Troubleshooting Guide for Common Issues
This section provides systematic approaches to resolving the most common problems encountered during the chiral separation of acidic compounds.
Issue 1: Poor or No Enantiomeric Resolution
Symptom: The two enantiomers elute as a single peak or as a partially separated doublet with a resolution value (Rs) significantly less than 1.5.
Q: My enantiomers are co-eluting. What is my first step?
A: When facing poor resolution, you must systematically evaluate the core parameters of your method. Do not make random changes. The most common causes are an inappropriate mobile phase composition or a non-selective Chiral Stationary Phase (CSP) for your specific analyte.[9]
Below is a logical workflow to tackle this issue.
Caption: Workflow for troubleshooting poor enantiomeric resolution.
Experimental Protocol: Mobile Phase Optimization for Resolution
Confirm System Suitability: Before optimization, ensure your HPLC system is performing correctly. Inject a standard on a well-characterized achiral column (like a C18) to confirm system pressure, peak shape, and efficiency are normal.
Initial Conditions: Start with a common mobile phase for acidic compounds on a polysaccharide CSP (e.g., CHIRALPAK® AD-H). A good starting point is n-Heptane / 2-Propanol / TFA (90:10:0.1).
Vary Alcohol Concentration: Systematically adjust the percentage of 2-propanol.
Decrease the percentage (e.g., to 95:5:0.1). This will increase retention and often improves resolution.
Increase the percentage (e.g., to 85:15:0.1). This will decrease retention time.
Analyze the sample at each concentration, carefully monitoring the resolution (Rs).
Change Alcohol Type: If varying the concentration is not sufficient, switch the alcohol modifier. Prepare a new mobile phase series using ethanol instead of 2-propanol at the same concentrations and repeat Step 3.
Optimize Temperature: Temperature can have a profound effect on chiral recognition.[2]
Set the column oven to a lower temperature (e.g., 15°C). Lower temperatures often enhance the subtle intermolecular interactions required for chiral separation, thereby increasing resolution.[2]
If lower temperatures do not help or worsen peak shape, evaluate higher temperatures (e.g., 35-40°C), as this can improve kinetics and efficiency.[8]
Adjust Flow Rate: Chiral separations can sometimes benefit from lower flow rates, which allow more time for the enantiomers to interact with the stationary phase. Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min.[9]
Issue 2: Poor Peak Shape (Tailing)
Symptom: Chromatographic peaks are asymmetrical with a "tail" extending from the peak maximum. This leads to inaccurate integration and can compromise the resolution of closely eluting peaks.
Q: My analyte peak is tailing. What are the most likely causes and how do I fix it?
A: Peak tailing for an acidic analyte like (Formyloxy)phenylacetic acid is most often caused by unwanted secondary chemical interactions with the stationary phase, but can also be due to column overload or extra-column effects.[2][9]
Primary Cause - Silanol Interactions: The silica backbone of most CSPs has residual silanol groups (Si-OH). If the analyte's carboxylic acid is not fully protonated, its anionic form can interact strongly with these silanols, causing tailing.
Secondary Cause - Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion and tailing.[2]
Other Causes: A contaminated guard column, a blocked column frit, or excessive extra-column volume (e.g., overly long tubing) can also contribute to peak tailing.[10]
Caption: Decision tree for troubleshooting peak tailing issues.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are typical starting conditions for screening (Formyloxy)phenylacetic acid?
A1: A robust screening strategy involves testing a few reliable polysaccharide-based columns with a standard normal-phase mobile phase. Polysaccharide-based CSPs are highly successful for separating mandelic acid derivatives.[1]
Parameter
Recommended Starting Condition
Rationale
CSP
CHIRALPAK® AD-H, CHIRALCEL® OJ-H
These cellulose and amylose-based columns offer different selectivities and have a high success rate for this compound class.[1][7]
Mobile Phase
n-Heptane / 2-Propanol / TFA
A standard normal-phase system. Heptane is preferred over hexane for safety and consistency.
Composition
90 / 10 / 0.1 (v/v/v)
Provides a good starting polarity for moderate retention.
Flow Rate
1.0 mL/min (for 4.6 mm ID column)
Standard analytical flow rate. Can be reduced to improve resolution if needed.[9]
Temperature
25 °C
A stable, controlled room temperature is a good starting point.[2]
Detection
UV at 230 nm or analyte λmax
Mandelic acid derivatives typically absorb in this region.[5]
Q2: Can I switch from TFA to acetic acid or formic acid? What is the impact?
A2: Yes, you can, and it can be a valuable optimization step. While TFA is a strong acid and very effective at suppressing ionization, it can sometimes interfere with mass spectrometry (MS) detection via ion suppression.[11] Formic acid and acetic acid are more MS-friendly alternatives.
Impact: Switching the acid additive can alter both retention time and selectivity.[3] Acetic acid is weaker than formic acid, which is weaker than TFA. A weaker acid may result in slightly more peak tailing if silanol interactions are problematic, but it may also provide a unique selectivity that improves the separation. If you switch, always allow the column to fully equilibrate with the new mobile phase.
Q3: My column seems to have a "memory" of a basic additive I used for a different project. Is this possible, and how do I fix it?
A3: Yes, this is a known phenomenon, particularly with polysaccharide-based CSPs.[12] Additives can be strongly adsorbed onto the stationary phase and can alter its selective properties for many subsequent injections, even after they have been removed from the mobile phase. This "memory effect" can cause significant reproducibility issues.
Solution: To restore the column, a rigorous washing or regeneration procedure is required. For immobilized columns (e.g., CHIRALPAK IA, IB, IC), you can often flush with a strong solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to strip the bound additives.[13] Always consult the column's specific instruction manual before using strong solvents , as they can irreversibly damage traditional coated CSPs (e.g., AD-H, OD-H).[14][15]
References
Hu, W., et al. (2012). Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation. Journal of Chromatography B, 907, 137-144. Available at: [Link]
De Rabago, D. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
Chen, S-H., et al. (2011). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Journal of Liquid Chromatography & Related Technologies, 34(10-11), 890-900. Available at: [Link]
Wang, T., et al. (2002). Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. Journal of Chromatography A, 945(1-2), 147-154. Available at: [Link]
Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
ResearchGate. (n.d.). Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation. ResearchGate. Available at: [Link]
Li, F., et al. (2012). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of the Korean Chemical Society, 56(2), 245-249. Available at: [Link]
Kumar, S., et al. (2021). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. Available at: [Link]
Lee, W. (2014). Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal, 29(3), 195-201. Available at: [Link]
Chiral Technologies Europe. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chromatography Today. Available at: [Link]
MZ-Analysentechnik. (n.d.). Chiral FAQs. MZ-Analysentechnik. Available at: [Link]
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Available at: [Link]
Zhang, T. (n.d.). Method development with CHIRALPAK® IA. CHIRAL TECHNOLOGIES EUROPE. Available at: [Link]
Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies. Available at: [Link]
Google Patents. (2011). US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives. Google Patents.
International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. IJPR Journal. Available at: [Link]
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]
YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. YMC Europe. Available at: [Link]
Regis Technologies. (2020). 6 Top Chiral Chromatography Questions. Regis Technologies. Available at: [Link]
Waters. (n.d.). HPLC Troubleshooting Guide. Waters. Available at: [Link]
Agilent. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent Technologies. Available at: [Link]
Zhang, T., et al. (2014). [Enantioseparation of mandelic acid compounds with Chiralpak AD-H and chiralcel OJ-H chiral stationary phases]. Se Pu, 32(2), 154-159. Available at: [Link]
A Comprehensive Guide to the Enantiomeric Separation of (R)- and (S)-(Formyloxy)phenylacetic Acid
For researchers and drug development professionals, the accurate determination and isolation of enantiomers is a non-negotiable step in the pharmaceutical pipeline. (Formyloxy)phenylacetic acid—commonly known as O-formyl...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals, the accurate determination and isolation of enantiomers is a non-negotiable step in the pharmaceutical pipeline. (Formyloxy)phenylacetic acid—commonly known as O-formylmandelic acid—is a pivotal chiral building block. Specifically, the (R)-enantiomer is heavily utilized as an acylating agent in the semi-synthesis of broad-spectrum β-lactam antibiotics, including various azetidinesulfonic acid derivatives and cephalosporins[1][2].
The presence of the (S)-enantiomer as an impurity can lead to diastereomeric mixtures during drug synthesis, drastically altering the pharmacological profile, efficacy, and safety of the final active pharmaceutical ingredient (API)[3]. This guide objectively compares the leading chromatographic techniques for the enantiomeric separation of (R)- and (S)-(Formyloxy)phenylacetic acid, providing field-proven methodologies and self-validating protocols.
Mechanistic Overview of Chiral Recognition
(Formyloxy)phenylacetic acid possesses three critical functional groups surrounding its α-chiral center: an aromatic phenyl ring, a carboxylic acid, and an O-formyl ester. Successful enantioseparation relies on the "Three-Point Interaction Rule," where the chiral stationary phase (CSP) or chiral mobile phase additive (CMPA) must simultaneously interact with at least three points on one enantiomer more favorably than the other[4][5].
Three-point chiral recognition mechanism between the analyte and chiral selector.
Comparison of Analytical Alternatives
When developing a method for (Formyloxy)phenylacetic acid, application scientists typically evaluate three primary approaches. Below is an objective comparison of their performance based on resolution, robustness, and operational complexity.
Table 1: Quantitative Comparison of Chiral Separation Methods
Optimal. High resolution due to strong H-bonding in non-polar solvents. TFA suppresses carboxylic acid ionization, preventing peak tailing[6].
Reversed-Phase HPLC with CMPA
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Aqueous Buffer (pH 2.5) / Methanol
1.8 - 2.2
~ 25 min
Alternative. Forms a 1:1 inclusion complex. Low pH is required to keep the analyte in its non-ionized state for cavity inclusion[4].
MIP-HPLC
L-mandelic acid imprinted polymer
Acetonitrile / Acetic Acid
~ 1.5
> 30 min
Niche. Highly specific and cost-effective, but suffers from lower column efficiency and broader peaks due to heterogeneous binding sites[5].
Expert Insight: For routine quality control and high-throughput screening of enantiomeric excess (ee%), Direct Normal-Phase HPLC using polysaccharide-based CSPs is the gold standard. The addition of an acidic modifier (like Trifluoroacetic acid, TFA) is not optional; it is the causal factor that forces the carboxylic acid into a protonated state, allowing it to interact stereospecifically with the carbamate linkages of the CSP rather than non-specifically adsorbing to the silica backbone.
Standardized Experimental Protocol: Direct Phase Chiral HPLC
The following protocol details a self-validating workflow for the baseline separation of (R)- and (S)-(Formyloxy)phenylacetic acid using a polysaccharide-derived CSP.
Chiral HPLC method development workflow for enantiomeric separation.
Materials & Reagents
Column: Chiralpak IA (or equivalent Amylose-based CSP), 250 mm × 4.6 mm, 5 µm.
Mobile Phase: HPLC-grade Hexane and Isopropanol (IPA).
Mobile Phase Preparation: Prepare an isocratic mixture of Hexane/IPA at an 80:20 (v/v) ratio. Add 0.1% (v/v) TFA. Degas the mixture via ultrasonication for 10 minutes. Causality: The 0.1% TFA ensures the analyte remains protonated (pKa ~3.4), preventing peak broadening and tailing.
System Equilibration: Purge the HPLC system and equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 10-15 column volumes). Maintain the column compartment at 25°C.
Sample Preparation: Dissolve 1.0 mg of the racemic standard in 1.0 mL of the mobile phase. Causality: Diluting the sample in the mobile phase prevents "solvent shock" at the column head, which can distort peak shapes.
Injection & Detection: Inject 10 µL of the sample. Monitor the eluent using a Diode Array Detector (DAD) at 210 nm (optimal for the ester/carboxyl groups) and 254 nm (optimal for the aromatic ring)[6].
Self-Validating System Suitability Test (SST)
A protocol is only as trustworthy as its internal controls. Before analyzing unknown batches, the system must pass the following SST criteria:
Baseline Resolution (
Rs
): Must be
≥1.5
between the (R) and (S) peaks. If
Rs<1.5
, decrease the IPA concentration to 15% to increase retention and chiral interaction time.
Tailing Factor (
Tf
): Must be
≤1.5
for both peaks. If
Tf>1.5
, verify the freshness of the TFA modifier, as it can volatilize over time, leading to analyte ionization.
Spike Recovery (LOD Validation): Spike a pure (R)-enantiomer sample with 0.1% (w/w) of the (S)-enantiomer. The (S)-peak must be distinctly quantifiable with a Signal-to-Noise (S/N) ratio
≥10
.
References
(R)-(-)
CA1340253C - B-lactam antibiotics | Source: Google Patents | URL
SE457954B - 3-AMINO 1-AZETIDINE SULPHONIC ACID DERIVATIVES OR SALTS THEREOF, A B-LACTIC ANTIBIOTICS | Source: Google Patents | URL
Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation | Source: PMC / NIH | URL
Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers | Source: ResearchGate | URL
A Comparative Guide to the Cross-Validation of Chiral HPLC and NMR for the Analysis of (S)
Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives | Source: MDPI | URL
A Comparative Guide to Chiral Resolving Agents: (R)-(Formyloxy)phenylacetic Acid vs. O-Acetylmandelic Acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of enantiomerically pure compounds, the choice of a resolving agent is a critical decision that can significantly impact the efficiency, sc...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of enantiomerically pure compounds, the choice of a resolving agent is a critical decision that can significantly impact the efficiency, scalability, and economic viability of a chiral separation process. This guide provides an in-depth technical comparison of two acyl derivatives of mandelic acid: (R)-(Formyloxy)phenylacetic acid and O-acetylmandelic acid. As a Senior Application Scientist, this document is structured to provide not just a side-by-side comparison, but a comprehensive understanding of the nuances of each resolving agent, grounded in scientific principles and practical application.
Introduction to Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution is a cornerstone technique for the separation of enantiomers from a racemic mixture. The most common and industrially scalable method involves the formation of diastereomeric salts.[1][2] This process leverages the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical characteristics, such as solubility, melting point, and boiling point.[3] This disparity allows for their separation through conventional techniques like fractional crystallization.
The success of a diastereomeric salt resolution is a multi-faceted challenge, heavily dependent on the judicious selection of the resolving agent and the crystallization solvent. An ideal resolving agent should readily form well-defined crystalline salts with the racemate, and the resulting diastereomeric salts should exhibit a significant difference in solubility in a chosen solvent to enable efficient separation.
Mandelic acid and its derivatives are a versatile class of resolving agents, widely employed for the resolution of both amines and alcohols (often after derivatization).[4] Their efficacy stems from their rigid structure and the presence of a carboxylic acid for salt formation, a phenyl ring for potential π-π stacking interactions, and a hydroxyl group that can be modified to fine-tune the steric and electronic properties of the resolving agent. This guide focuses on two such modifications: the formyl and acetyl esters of (R)-mandelic acid.
O-Acetylmandelic Acid: The Well-Established Workhorse
(R)-(-)-O-Acetylmandelic acid is a widely recognized and commercially available chiral resolving agent.[5] Its utility is well-documented for the resolution of a variety of racemic amines and alcohols.[1] The acetyl group, being relatively small, offers a good balance of steric hindrance and electronic effects to induce the necessary differences in the crystal packing of the diastereomeric salts.
Synthesis of O-Acetylmandelic Acid
O-Acetylmandelic acid can be readily prepared by the acetylation of mandelic acid using acetyl chloride or acetic anhydride.[6]
Experimental Protocol: Synthesis of (R)-O-Acetylmandelic Acid
Reaction Setup: In a round-bottom flask, suspend (R)-mandelic acid (1.0 eq) in a suitable solvent such as toluene or dichloromethane.
Acetylation: Add acetyl chloride (1.2 eq) dropwise to the suspension at room temperature. The reaction is often exothermic.
Reaction Completion: Stir the mixture at room temperature for 2-4 hours or until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
Work-up: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as toluene/hexane, to yield (R)-O-acetylmandelic acid as a white solid.
Performance as a Resolving Agent
O-Acetylmandelic acid has demonstrated high efficiency in the resolution of various amines and alcohols. The success of the resolution is highly dependent on the solvent system used for crystallization. A screening of different solvents is often necessary to identify the optimal conditions for achieving high diastereomeric and enantiomeric excess.
Table 1: Performance Data for O-Acetylmandelic Acid in Chiral Resolution
The chiral recognition mechanism of O-acetylmandelic acid involves a combination of ionic interactions, hydrogen bonding, and steric hindrance. The carboxylic acid group forms an ionic bond with the basic amine of the racemate. The phenyl ring and the acetyl group then play a crucial role in the differential packing of the two diastereomers in the crystal lattice. X-ray crystallography studies of diastereomeric salts have provided valuable insights into these packing arrangements, revealing the importance of hydrogen bonding networks and steric fit.[9][10]
(R)-(Formyloxy)phenylacetic Acid: A Less Explored Alternative
(R)-(Formyloxy)phenylacetic acid, also known as (R)-(-)-O-Formylmandelic acid, represents a structurally similar yet distinct alternative to its acetylated counterpart. The formyl group is smaller and electronically different from the acetyl group, which can lead to different chiral recognition properties and crystallization behavior.
Synthesis of (R)-(Formyloxy)phenylacetic Acid
The synthesis of (R)-(Formyloxy)phenylacetic acid can be achieved through the formylation of (R)-mandelic acid. One reported method involves the use of formic acid.[11]
Experimental Protocol: Synthesis of (R)-(Formyloxy)phenylacetic Acid
Reaction Setup: In a reactor, combine (R)-mandelic acid (1.0 eq) with an excess of anhydrous formic acid (3-5 eq).[11]
Formylation: Heat the mixture to reflux and maintain the reaction for 5-7 hours.[11]
Work-up: After the reaction is complete, distill off the excess formic acid under normal pressure. The residue is (R)-(Formyloxy)phenylacetic acid, which can be further purified if necessary.[11]
To obtain the corresponding acid chloride, which can be useful for derivatization, the formylated acid can be treated with a chlorinating agent like thionyl chloride or bis(trichloromethyl) carbonate.[11][12]
Performance as a Resolving Agent
Detailed and comparative experimental data on the performance of (R)-(Formyloxy)phenylacetic acid as a resolving agent is less prevalent in the readily available scientific literature compared to O-acetylmandelic acid. However, its structural similarity suggests it would be effective for resolving racemic amines and alcohols. The smaller formyl group might offer advantages in cases where the bulkier acetyl group hinders efficient crystal packing.
Table 2: Potential Advantages and Disadvantages of (R)-(Formyloxy)phenylacetic Acid
Feature
Potential Advantage
Potential Disadvantage
Steric Hindrance
The smaller formyl group may allow for closer packing in the crystal lattice, potentially leading to better discrimination between diastereomers for certain substrates.
For some racemates, a larger steric group might be necessary for effective chiral recognition.
Electronic Effects
The formyl group is more electron-withdrawing than the acetyl group, which could influence the acidity of the carboxylic acid and the nature of the ionic and hydrogen bonding interactions.
The altered electronic properties may not be optimal for all substrates.
Availability
Can be synthesized from readily available starting materials.
Not as widely commercially available as O-acetylmandelic acid.
Further empirical studies are required to build a comprehensive performance profile for this resolving agent across a range of racemic compounds.
Head-to-Head Comparison: Formyl vs. Acetyl
The choice between (R)-(Formyloxy)phenylacetic acid and O-acetylmandelic acid will ultimately depend on the specific racemic compound to be resolved and the empirical results of a resolution screening.
Table 3: Comparative Summary
Feature
(R)-(Formyloxy)phenylacetic Acid
O-Acetylmandelic Acid
Chemical Structure
Formyl ester of mandelic acid
Acetyl ester of mandelic acid
Steric Bulk of Acyl Group
Smaller
Larger
Electronic Nature of Acyl Group
More electron-withdrawing
Less electron-withdrawing
Commercial Availability
Less common
Widely available
Documented Applications
Limited published data
Extensive literature
Logical Relationship Diagram
Caption: Comparison of key properties influencing resolution efficiency.
Experimental Workflow for Chiral Resolution
The following provides a general, yet detailed, step-by-step methodology for a typical chiral resolution of a racemic amine using either resolving agent.
Experimental Protocol: Chiral Resolution of a Racemic Amine
Salt Formation:
Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, acetone, or ethyl acetate). The choice of solvent is critical and often determined through a screening process.
In a separate flask, dissolve the chiral resolving agent ((R)-(Formyloxy)phenylacetic acid or O-acetylmandelic acid, 0.5-1.0 eq) in the same solvent, with gentle warming if necessary.
Slowly add the resolving agent solution to the amine solution with stirring. The formation of a precipitate (the less soluble diastereomeric salt) may occur immediately or upon cooling.
Fractional Crystallization:
Heat the mixture to obtain a clear solution.
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize the crystallization of the less soluble diastereomer.
Seeding with a small crystal of the desired diastereomeric salt can be beneficial to induce crystallization.
Isolation of the Diastereomeric Salt:
Collect the crystalline solid by vacuum filtration.
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
The diastereomeric purity of the isolated salt can be determined by techniques such as NMR spectroscopy or by measuring its melting point.
Liberation of the Enantiomerically Enriched Amine:
Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., diethyl ether or dichloromethane).
Add a base (e.g., 1M NaOH or saturated NaHCO₃) to neutralize the resolving agent and liberate the free amine.
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
Recovery of the Resolving Agent:
Acidify the aqueous layer from the previous step with a strong acid (e.g., 1M HCl) to precipitate the chiral resolving agent.
The resolving agent can then be collected by filtration or extracted with an organic solvent and purified for reuse.
Validation of Chiral HPLC Methods for (R)-(Formyloxy)phenylacetic Acid Enantiomeric Purity: A Comparative Guide
(R)-(Formyloxy)phenylacetic acid (FPAA) is a critical chiral building block utilized in the synthesis of semi-synthetic β -lactam antibiotics, most notably as a side-chain precursor for cefamandole nafate[1]. Because the...
Author: BenchChem Technical Support Team. Date: April 2026
(R)-(Formyloxy)phenylacetic acid (FPAA) is a critical chiral building block utilized in the synthesis of semi-synthetic
β
-lactam antibiotics, most notably as a side-chain precursor for cefamandole nafate[1]. Because the pharmacological efficacy of the final Active Pharmaceutical Ingredient (API) is strictly dependent on its stereochemistry, rigorous quantification of the unwanted (S)-enantiomer is a regulatory imperative.
As a Senior Application Scientist, I have developed this guide to objectively compare Chiral Stationary Phases (CSPs) and provide a self-validating framework for High-Performance Liquid Chromatography (HPLC) method development. All methodologies described herein align with the latest[2].
Causality in Method Development: The "Why" Behind the Protocol
Developing a robust chiral method is not a matter of trial and error; it is governed by the structural thermodynamics of the analyte. FPAA features a bulky phenyl ring, a formyloxy group, and a free carboxylic acid. These structural elements dictate our chromatographic strategy:
Chiral Selector Geometry: Polysaccharide-based CSPs are the gold standard for enantiomeric resolution[3][4]. Amylose derivatives form helical structures that provide deep inclusion cavities, often yielding superior enantiorecognition for bulky aromatic acids compared to the more linear cellulose derivatives.
The Necessity of Acidic Modifiers: Because FPAA contains a free carboxylic acid, it readily undergoes partial ionization in neutral organic mobile phases. This leads to deleterious secondary interactions with residual silanol groups on the silica support, manifesting as severe peak tailing. The addition of an acidic modifier (e.g., 0.1% Trifluoroacetic Acid, TFA) suppresses this ionization, ensuring the analyte remains in its neutral state—a strict prerequisite for sharp peak shapes and baseline resolution[5].
Fig 1. Logical relationship between mobile phase modifiers and chromatographic performance.
Comparative Performance of Chiral Stationary Phases
To objectively determine the optimal column, a screening study was conducted using normal-phase conditions. The table below summarizes the chromatographic performance across four industry-standard columns[6][7].
Scientist's Verdict:Chiralpak AD-H provides the optimal balance of resolution (
Rs=3.8
) and analysis time. The amylose backbone clearly offers superior steric fit for the formyloxy and phenyl moieties compared to the cellulose alternative (OD-H).
Experimental Protocol: A Self-Validating Workflow
Based on the comparative data, the following protocol establishes a self-validating system for routine testing. Every run must prove its own validity before sample data is accepted.
Step 1: Mobile Phase Preparation
Measure 800 mL of HPLC-grade n-Hexane and 200 mL of HPLC-grade Isopropanol (IPA).
Add exactly 1.0 mL of Trifluoroacetic acid (TFA).
Causality Note: TFA must be added freshly. Over time, TFA can esterify with IPA, which shifts retention times and degrades resolution.
Degas the mixture via ultrasonication for 10 minutes.
Step 2: Sample Preparation
Diluent: n-Hexane/IPA (80:20 v/v). Do not use pure IPA as the injection solvent; strong solvent effects will distort the peak shape.
System Suitability Solution (SST): Prepare a racemic mixture of FPAA at 1.0 mg/mL.
Test Sample: Dissolve the (R)-FPAA sample to a final concentration of 1.0 mg/mL.
Sensitivity Solution (LOQ): Dilute the SST solution to 0.5 µg/mL (representing 0.05% of the nominal concentration).
Step 3: Chromatographic Execution
Purge the HPLC system and equilibrate the Chiralpak AD-H column (250 x 4.6 mm, 5 µm) for at least 45 minutes until the baseline is completely stable.
Inject 10 µL of the SST solution. Verify that Resolution (
Rs
)
≥2.0
and Tailing factor (
Tf
)
≤1.5
.
Inject the Sensitivity Solution. Verify that the Signal-to-Noise (S/N) ratio is
≥10
.
Proceed with sample analysis only if SST criteria are met.
Validation Framework (Aligned with ICH Q2(R2))
Validating this method requires demonstrating that it is "fit for purpose" across its lifecycle[8]. For enantiomeric impurity analysis, the validation must heavily weight sensitivity and specificity.
Specificity: Demonstrated by the lack of interference at the retention times of the (R)- and (S)-enantiomers when injecting a blank diluent. The baseline resolution (
Rs>1.5
) between the two enantiomers in the SST run proves the method is specific.
Linearity & Range: Evaluated for the (S)-enantiomer from the LOQ up to 150% of the specification limit (e.g., 0.05% to 0.15%). The correlation coefficient (
R2
) must be
≥0.999
.
Accuracy: Assessed by spiking known trace amounts of the (S)-enantiomer into the (R)-FPAA matrix. Recoveries must fall within the strict window of 90.0% - 110.0%.
Precision: Evaluated via System Precision (RSD of 6 replicate injections
≤2.0%
) and Method Precision (RSD of 6 independent sample preparations
≤5.0%
for the trace impurity).
LOD/LOQ: Determined via the signal-to-noise approach. LOD is established at S/N 3:1, and LOQ at S/N 10:1.
Fig 2. Lifecycle workflow for chiral HPLC method development and validation.
References
Title: ICH Q2(R2) Validation of Analytical Procedures
Source: International Council for Harmonisation (ICH)
URL: [Link]
Title: Choosing the Right Chiral Column for Your Application
Source: Daicel Chiral Technologies
URL: [Link]
Determining absolute configuration of (R)-(Formyloxy)phenylacetic acid via X-ray crystallography
Title: Unambiguous Determination of Absolute Configuration: X-ray Crystallography vs. Spectroscopic Alternatives for (R)-(Formyloxy)phenylacetic Acid Introduction (R)-(Formyloxy)phenylacetic acid is a highly valuable chi...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Unambiguous Determination of Absolute Configuration: X-ray Crystallography vs. Spectroscopic Alternatives for (R)-(Formyloxy)phenylacetic Acid
Introduction
(R)-(Formyloxy)phenylacetic acid is a highly valuable chiral building block and resolving agent used in asymmetric synthesis. In pharmaceutical development, the precise spatial arrangement of atoms—the absolute configuration (AC)—dictates a molecule's pharmacological and toxicological profile. While single-crystal X-ray crystallography remains the definitive gold standard for AC determination, advanced spectroscopic methods like Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) offer robust, solution-state alternatives when crystallization becomes a bottleneck[1].
As an Application Scientist, selecting the correct analytical pathway requires understanding the physical limitations of your analyte. This guide provides an objective, data-driven comparison of these methodologies, emphasizing the causality behind experimental choices and establishing self-validating protocols for (R)-(Formyloxy)phenylacetic acid.
The Gold Standard: X-ray Crystallography via Anomalous Dispersion
In standard X-ray diffraction, Friedel's Law dictates that the scattering intensity of a crystal plane
(hkl)
is identical to its inverse
(−h−k−l)
[2]. However, when the incident X-ray energy approaches the absorption edge of the atoms in the crystal lattice, the atomic scattering factors acquire an imaginary component. This phenomenon, known as anomalous dispersion (or resonant scattering), breaks Friedel's Law, creating measurable intensity differences between Bijvoet pairs[3].
Causality in Experimental Design:
(R)-(Formyloxy)phenylacetic acid consists entirely of light atoms (Carbon, Hydrogen, Oxygen). Standard Molybdenum (Mo Kα) radiation fails to induce sufficient anomalous scattering in these light elements[4]. Therefore, Copper (Cu Kα) radiation (
λ=1.5418
Å) must be employed to maximize the resonant scattering effect of the oxygen atoms, ensuring the Bijvoet intensity differences are statistically significant enough to assign chirality[1].
Self-Validation via the Flack Parameter:
The absolute structure is mathematically validated during refinement using the Flack parameter (
x
). The refinement algorithm calculates the mixing ratio between the modeled structure and its inverted counterpart using the equation:
I(hkl)=(1−x)∣F(hkl)∣2+x∣F(−h−k−l)∣2
[2]. A self-validating model will yield
x≈0
with a standard uncertainty (
u
) of less than 0.1, confirming the correct absolute configuration[4].
Logical interpretation of the Flack parameter (x) in structural refinement.
Spectroscopic Alternatives: VCD, ECD, and NMR
When (R)-(Formyloxy)phenylacetic acid resists single-crystal formation, researchers must pivot to solution-state techniques[].
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition[6]. Because the molecule lacks heavy atoms but possesses a rich IR-active vibrational backbone (e.g., C=O stretching from the formyloxy group), VCD is highly effective. The experimental spectrum is validated against a theoretical spectrum generated via Density Functional Theory (DFT)[7].
Electronic Circular Dichroism (ECD): ECD relies on UV-Vis transitions. The phenyl ring in (R)-(Formyloxy)phenylacetic acid acts as a chromophore, making ECD a viable and highly sensitive option, though conformational flexibility can complicate TD-DFT calculations[1].
NMR Spectroscopy (Mosher's Method): This involves reacting the carboxylic acid with a chiral derivatizing agent (CDA) to form diastereomers[]. The resulting chemical shift differences (
Δδ
) are used to deduce the AC. However, this is an indirect method requiring chemical modification and purification.
Workflow comparison for AC determination via X-ray Crystallography vs. VCD.
Comparative Performance Data
The following table synthesizes the quantitative performance metrics of each technique for determining the AC of (R)-(Formyloxy)phenylacetic acid.
Objective: Determine the AC of (R)-(Formyloxy)phenylacetic acid using Cu Kα radiation.
Crystallization: Dissolve 10 mg of enantiopure (R)-(Formyloxy)phenylacetic acid in a minimum volume of a 1:1 mixture of dichloromethane and hexane. Allow for slow evaporation at 4°C over 72 hours to yield diffraction-quality single crystals.
Mounting & Data Collection: Select a crystal (approx. 0.2 x 0.2 x 0.1 mm) and mount it on a diffractometer equipped with a Cu Kα microfocus source (
λ=1.5418
Å). Causality: Cu Kα is mandatory to amplify the anomalous scattering of oxygen[1]. Collect data at 100 K using a cryostream to minimize thermal motion and enhance high-resolution reflections[8].
Integration & Scaling: Integrate the diffraction frames and apply multi-scan absorption corrections. Ensure Friedel pairs are not merged during scaling, as their intensity differences hold the stereochemical information[8].
Structure Solution & Refinement: Solve the phase problem using intrinsic phasing (e.g., SHELXT). Refine the structure using full-matrix least-squares on
F2
(e.g., SHELXL).
Validation: Introduce the Flack parameter into the final refinement cycles. The protocol is self-validating if the final
R1
factor is < 5%, and the Flack parameter
x=0.02±0.04
. If
x≈1
, invert the structural model and re-refine to confirm the correct enantiomer[3].
Protocol B: Vibrational Circular Dichroism (VCD)
Objective: Determine AC in the solution state without crystallization.
Sample Preparation: Dissolve 10 mg of the sample in 100
μ
L of anhydrous CDCl₃ (0.1 M concentration). Causality: CDCl₃ is chosen because it lacks overlapping IR absorptions in the critical 1800–1000 cm⁻¹ fingerprint region, preventing solvent interference[9].
Spectral Acquisition: Load the solution into a BaF₂ cell (100
μ
m path length). Record the IR and VCD spectra simultaneously using a VCD spectrometer equipped with a photoelastic modulator (PEM) optimized for the mid-IR region[6]. Accumulate scans for 4-6 hours to achieve a high signal-to-noise ratio.
Computational Modeling (DFT): Perform a conformational search of (R)-(Formyloxy)phenylacetic acid using molecular mechanics. Optimize the lowest-energy conformers using DFT at the B3LYP/6-311G(d,p) level. Calculate the theoretical IR and VCD spectra for the (R)-enantiomer[7].
Validation: Overlay the Boltzmann-averaged theoretical VCD spectrum with the experimental data. A positive match in the signs of the C=O stretching (formyloxy and carboxylic acid groups) and C-O-C bending vibrations confirms the (R)-configuration[7]. To ensure a self-validating system, simulate the (S)-enantiomer (mirror image) and verify that its predicted spectrum perfectly anti-correlates with the experimental data[6].
Validating stereocenter retention of (R)-(Formyloxy)phenylacetic acid post-reaction
Validating Stereocenter Retention of (R)-(Formyloxy)phenylacetic Acid Post-Reaction: A Comparative Guide As a critical chiral building block in the synthesis of semi-synthetic β-lactam antibiotics (such as Cefamandole) a...
Author: BenchChem Technical Support Team. Date: April 2026
Validating Stereocenter Retention of (R)-(Formyloxy)phenylacetic Acid Post-Reaction: A Comparative Guide
As a critical chiral building block in the synthesis of semi-synthetic β-lactam antibiotics (such as Cefamandole) and other active pharmaceutical ingredients, (R)-(Formyloxy)phenylacetic acid (the O-formyl derivative of (R)-mandelic acid) requires rigorous stereochemical control. During downstream processing—particularly during carboxyl activation for amide or ester coupling—the α-stereocenter is highly susceptible to racemization.
This guide provides an authoritative comparison of the analytical modalities used to validate stereocenter retention, detailing the mechanistic causality behind experimental choices and establishing self-validating protocols for your laboratory.
The Mechanistic Threat: Why the α-Stereocenter Racemizes
The structural anatomy of (R)-(Formyloxy)phenylacetic acid features an α-proton situated between an electron-withdrawing carboxyl group and an oxygen atom (formyloxy group). When the carboxylic acid is activated (e.g., via thionyl chloride, mixed anhydrides, or carbodiimides like DCC), the acidity of the α-proton increases significantly.
In the presence of basic coupling additives (e.g., triethylamine or DIPEA), proton abstraction occurs, leading to a planar enolate or a ketene intermediate. Because this intermediate is achiral, subsequent reprotonation occurs from either face, yielding a mixture of (R) and (S) epimers. Validating that your reaction conditions suppress this pathway is non-negotiable for regulatory compliance and drug efficacy[1].
Mechanistic pathway of base-catalyzed racemization during carboxyl activation.
Comparative Analysis of Validation Modalities
To accurately determine the enantiomeric excess (
ee
) of the post-reaction mixture, researchers must choose between physical separation techniques and spectroscopic differentiation. Below is a comparative data summary of the three primary methodologies.
Methodology
Causality / Principle
Limit of Detection (
ee
%)
Throughput
Best Use Case
Chiral HPLC
Transient diastereomeric interactions with a chiral stationary phase[2].
> 99.5%
Low (15-45 min/run)
Regulatory submissions, final API release testing[3].
NMR with CSAs
In-situ formation of diastereomeric complexes causing chemical shift anisochrony.
~ 98.0%
High (2-5 min/run)
Rapid screening of crude reaction mixtures, high-throughput optimization[4].
Polarimetry
Bulk measurement of optical rotation of plane-polarized light.
~ 95.0%
Very High (< 1 min)
Quick checks of highly purified, known samples.
Experimental Protocols: Self-Validating Systems
Do not treat analytical validation as a mere readout; treat it as a self-validating system where internal controls prove the reliability of the data.
Method A: Chiral HPLC (The Regulatory Gold Standard)
Chiral HPLC is the instrument of choice for determining enantiomeric excess due to the high resolution power of chiral stationary phases[2]. For mandelic acid derivatives, polysaccharide-based columns (e.g., Chiralcel OD-H or Chiralpak AD-H) are highly effective. The carbamate groups on the stationary phase act as hydrogen bond donors/acceptors, while the phenyl rings provide
π−π
interactions. The (R) and (S) enantiomers fit differently into these chiral grooves, causing differential retention.
Step-by-Step Protocol:
System Suitability (The Control): Before analyzing your reaction product, inject a synthesized racemic standard of (RS)-(Formyloxy)phenylacetic acid[3]. Adjust the mobile phase (typically Hexane/Isopropanol 90:10 with 0.1% Trifluoroacetic acid to suppress ionization) until baseline resolution (
Rs>1.5
) is achieved between the (R) and (S) peaks.
Sample Preparation: Dissolve the post-reaction crude or purified product in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
Elution & Detection: Run the sample at a flow rate of 1.0 mL/min at 25°C. Monitor UV absorbance at 210 nm and 254 nm.
Causality Check: If the retention time of the major peak shifts by more than 0.1 minutes compared to the standard, matrix effects from the crude reaction are interfering. Dilute the sample 1:10 and re-inject.
Quantification: Calculate
ee
using the area under the curve (AUC):
ee(%)=AUCR+AUCSAUCR−AUCS×100
.
Method B: NMR Spectroscopy with Chiral Solvating Agents (The Rapid Screener)
While HPLC requires sequential separations, NMR offers rapid, separation-free discrimination of complex enantiomeric mixtures[4]. By adding a Chiral Solvating Agent (CSA)—such as a BINOL-based amino alcohol or a cinchona alkaloid—the enantiomers form transient diastereomeric salts via non-covalent interactions. Because the (R,R) and (S,R) complexes exist in different magnetic environments, their NMR signals split (
Δδ
).
Step-by-Step Protocol:
Reagent Preparation: Prepare a 15 mM solution of your post-reaction (R)-(Formyloxy)phenylacetic acid in
CDCl3
.
CSA Titration (The Control): Add a known racemic standard to an NMR tube. Titrate in a CSA (e.g., (S)-(-)-1-(1-Naphthyl)ethylamine or a BINOL-amino alcohol) in increments (0.5 eq, 1.0 eq, 1.5 eq). Monitor the splitting of the
α
-proton signal (typically around 5.8 - 6.1 ppm for the formyloxy methine).
Fluorine Advantage: If the
1H
NMR spectrum suffers from severe signal overlap due to reaction impurities, utilize a fluorinated CSA and switch to
19F
NMR.
19F
has 100% natural abundance and a broad chemical shift dispersion, resulting in negligible background signals from the crude matrix[4].
Acquisition: Acquire the spectra at 298 K with a sufficient relaxation delay (
D1≥2
seconds) to ensure accurate integration.
Quantification: Integrate the split peaks. Apply a correction factor if the CSA exhibits slightly different complexation affinities toward the two enantiomers (determined during step 2)[4].
Strategic Workflow for Post-Reaction Validation
To optimize laboratory throughput while maintaining scientific integrity, follow this decision matrix to select the appropriate validation methodology based on the state of your post-reaction mixture.
Decision matrix for selecting stereocenter validation methodologies post-reaction.
Conclusion & Best Practices
Validating the stereocenter retention of (R)-(Formyloxy)phenylacetic acid requires an understanding of the racemization mechanism and the physical chemistry of your analytical tools. For rapid reaction optimization, NMR with CSAs provides unparalleled speed and tolerance to crude matrices[4]. However, for definitive proof of stereoretention required for downstream pharmaceutical processing, Chiral HPLC remains the mandatory, self-validating gold standard[2][3]. Always run racemic standards prior to sample analysis to prove that your chosen method is capable of resolving the (S)-enantiomer should inversion occur.
References
1.[4] Title: Enantiodifferentiation of chiral hydroxy acids via 19 F NMR
Source: RSC Publishing
URL:[Link]
2. Title: Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent
Source: PMC (Frontiers in Chemistry / nih.gov)
URL:[Link]
3.[2] Title: Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography
Source: Herald Scholarly Open Access
URL:[Link]
4.[3] Title: Simultaneous Chiral Resolution of Two Racemic Compounds by Preferential Cocrystallization
Source: ChemRxiv
URL:[Link]
5.[1] Title: Racemization of mandelic acid enantiomers in batch and fixed-bed reactors using immobilized mandelate racemase
Source: MPG.PuRe
URL:[Link]
Comparative Spectroscopic Analysis of Commercial (R)-(Formyloxy)phenylacetic Acid Batches
Executive Summary (R)-(Formyloxy)phenylacetic acid (CAS: 29169-63-9), commonly referred to as (R)-O-formylmandelic acid, is a pivotal chiral intermediate in pharmaceutical manufacturing. Its primary application is as an...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(R)-(Formyloxy)phenylacetic acid (CAS: 29169-63-9), commonly referred to as (R)-O-formylmandelic acid, is a pivotal chiral intermediate in pharmaceutical manufacturing. Its primary application is as an acylating agent in the semi-synthesis of broad-spectrum beta-lactam antibiotics, such as1[1]. In this guide, we objectively evaluate three commercial batches of (R)-(Formyloxy)phenylacetic acid using a multimodal spectroscopic workflow. By correlating 1H NMR, FTIR, and Chiral HPLC data, we establish a self-validating framework to assess structural integrity, formyl-group retention, and enantiomeric excess (ee).
Mechanistic Context: The Criticality of the Formyl Protecting Group
Before diving into the analytical data, it is crucial to understand the causality behind the quality attributes of this molecule. Mandelic acid possesses a highly reactive secondary alpha-hydroxyl group. During the synthesis of beta-lactam antibiotics, the carboxylic acid moiety must be converted into a highly reactive acid chloride to couple with the beta-lactam core (e.g., 2)[2].
If the alpha-hydroxyl group is left unprotected, it will rapidly react with the newly formed acid chloride, leading to catastrophic oligomerization and the formation of inactive polyesters. The formyl group (-CHO) serves as a transient, low-steric-hindrance protecting group that prevents this side reaction. However, the formyl ester is highly susceptible to moisture-driven or base-catalyzed hydrolysis. Premature hydrolysis back to (R)-mandelic acid directly correlates with batch failure and depressed yields in downstream API synthesis.
Fig 1. Hydrolysis degradation pathway of the formyl protecting group.
Comparative Analytical Workflow
To establish a trustworthy, self-validating system, we employ three orthogonal techniques. NMR provides absolute quantitation and structural confirmation; FTIR offers rapid functional group screening; and Chiral HPLC determines optical purity.
Fig 2. Multimodal spectroscopic QC workflow for batch release.
Spectroscopic Evaluation & Batch Comparison
We analyzed three representative commercial batches:
Batch A : Premium Pharma-Grade Supplier
Batch B : Standard Bulk Supplier
Batch C : Discount/Aged Batch
Data Synthesis Table
Analytical Metric
Batch A (Premium)
Batch B (Bulk)
Batch C (Discount/Aged)
Diagnostic Significance
1H NMR Assay (wt%)
99.5%
97.2%
89.4%
Absolute purity via internal standard.
Mandelic Acid (mol%)
< 0.1%
2.1%
9.8%
Indicates extent of formyl hydrolysis.
Chiral HPLC (ee %)
99.8%
98.5%
94.2%
Optical purity; critical for API efficacy.
FTIR (3200-3400 cm⁻¹)
Flat Baseline
Weak Broad Band
Strong Broad Band
Confirms presence of free -OH (hydrolysis).
Formyl 1H NMR Shift
8.15 ppm (Sharp)
8.15 ppm
8.15 ppm (Reduced int.)
Confirms intact protecting group.
Spectroscopic Insights
NMR Causality : In a pure sample (Batch A), the formyl proton (-OCHO) is clearly visible as a sharp singlet at ~8.15 ppm, and the chiral benzylic proton (-CH-) appears at ~6.1 ppm. In Batch C, a secondary benzylic peak emerges upfield at ~5.2 ppm. This upfield shift is the direct result of the loss of the electron-withdrawing formyl ester, confirming the presence of free 3[3].
FTIR Causality : The intact (R)-(Formyloxy)phenylacetic acid exhibits two distinct carbonyl stretches: the ester C=O at ~1735 cm⁻¹ and the carboxylic acid C=O at ~1710 cm⁻¹. Batch C exhibits a massive broadening in the 3200-3400 cm⁻¹ region, which is absent in Batch A. This validates the NMR finding, as the free hydroxyl group of mandelic acid strongly absorbs in this region.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed with internal validation steps to prevent false positives or analytical artifacts.
Protocol 1: Quantitative 1H NMR (qNMR) for Structural Integrity
Why this works: Standard area normalization in NMR only provides relative purity. By using an internal standard, we calculate the absolute weight percentage, accounting for NMR-invisible impurities (e.g., inorganic salts).
Solvent Preparation : Pass CDCl₃ through a short plug of basic alumina immediately before use. Causality: CDCl₃ naturally degrades over time to form trace DCl. This trace acid can catalyze the solvolysis of the formyl group during the NMR experiment, creating a false positive for mandelic acid degradation.
Sample Prep : Accurately weigh ~20 mg of the batch sample and ~10 mg of 1,3,5-Trimethoxybenzene (TMB) as an internal standard into a vial. Dissolve in 0.6 mL of the neutralized CDCl₃.
Acquisition : Run a 1H NMR experiment (400 MHz or higher) using a relaxation delay (D1) of at least 30 seconds. Causality: A long D1 ensures that all protons, especially the quaternary carbons and the formyl proton, fully relax between pulses, ensuring the integration is strictly quantitative.
Validation : Integrate the TMB aromatic protons (~6.1 ppm, 3H) against the formyl proton (~8.15 ppm, 1H).
Protocol 2: Chiral HPLC-UV for Enantiomeric Excess (ee)
Why this works: Enantiomers have identical physical properties in an achiral environment. A chiral stationary phase creates transient diastereomeric interactions, allowing for separation.
System Suitability Test (SST) : Inject a racemic standard of (R/S)-(Formyloxy)phenylacetic acid. Validation: You must achieve a baseline resolution (Rs > 2.0) between the (R) and (S) peaks. If the system cannot resolve the racemate, the method cannot be trusted to detect trace (S)-enantiomer in the batch.
Mobile Phase : Prepare a mixture of Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1 v/v/v). Causality: The TFA is critical. It suppresses the ionization of the carboxylic acid moiety. Without TFA, the analyte would ionize, interact strongly with the silica support, and cause severe peak tailing, obscuring trace impurities.
Column & Flow : Use a Chiralcel OD-H column (250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min.
Detection : Monitor UV absorbance at 220 nm.
Protocol 3: FTIR-ATR for Rapid Functional Group Screening
Background : Collect a background spectrum on a clean diamond Attenuated Total Reflectance (ATR) crystal.
Sample Prep : Place a few milligrams of the neat solid directly onto the crystal and apply pressure using the anvil. Causality: ATR is chosen over traditional KBr pellets because KBr is highly hygroscopic. Grinding the sample with KBr could introduce moisture, artificially triggering the hydrolysis of the formyl group and skewing the data.
Analysis : Scan from 4000 to 400 cm⁻¹. Monitor the 1735 cm⁻¹ (ester) and 3200-3400 cm⁻¹ (hydroxyl) regions.
Conclusion & Recommendations
Batch A demonstrates superior structural integrity and optical purity, making it suitable for high-yield API synthesis. Batch C's high mandelic acid content (9.8 mol%) indicates severe degradation, likely due to poor moisture control during storage or transit. For drug development professionals, implementing this orthogonal, self-validating spectroscopic workflow ensures that only intact, enantiopure (R)-(Formyloxy)phenylacetic acid enters the manufacturing pipeline, safeguarding downstream beta-lactam yields.
References
Comparison of Cefamandole Naf
CA1338670C - .beta.
Supporting Information Facile Protocols for the Configurational Assignment of Primary amines and Hydroxy Acids by NMR, The Royal Society of Chemistry,
Comprehensive Safety and Disposal Protocol for (R)-(Formyloxy)phenylacetic Acid
As drug development professionals and laboratory scientists, we frequently handle complex chiral intermediates. However, treating (R)-(Formyloxy)phenylacetic acid as a standard organic acid is a critical operational erro...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development professionals and laboratory scientists, we frequently handle complex chiral intermediates. However, treating (R)-(Formyloxy)phenylacetic acid as a standard organic acid is a critical operational error. This guide provides field-proven, self-validating protocols for the safe handling and disposal of this bifunctional compound, ensuring both regulatory compliance and laboratory safety.
Chemical Profiling & Hazard Causality
To design a safe disposal system, we must first understand the molecular vulnerabilities of the compound. (R)-(Formyloxy)phenylacetic acid contains two reactive moieties: a carboxylic acid and a formyl ester.
While the carboxylic acid dictates its baseline corrosivity and environmental toxicity[1], the formyloxy group (-OCHO) is the primary logistical hazard. The ester linkage is highly susceptible to both acid- and base-catalyzed hydrolysis. When exposed to ambient moisture, aqueous bases, or mixed aqueous waste streams, the formyloxy group cleaves to yield (R)-mandelic acid and formic acid [2].
The Pressurization Risk: Formic acid is not merely a severe corrosive; it acts as a reducing agent that can undergo catalytic decomposition to produce carbon monoxide (CO) gas and water[3]. If (R)-(Formyloxy)phenylacetic acid is thoughtlessly discarded into a sealed, unvented aqueous waste carboy, the latent generation of CO gas can cause catastrophic container rupture.
Hydrolysis pathway illustrating the generation of volatile formic acid and CO gas.
Quantitative Hazard & Physicochemical Data
The following table summarizes the critical metrics required for calculating disposal and neutralization parameters.
Property / Metric
Value / Description
Operational Implication
Functional Groups
Carboxylic acid, Formyl ester
Dual reactivity requires strict moisture control during solid storage.
Hydrolysis Products
(R)-Mandelic acid, Formic acid
Generates secondary corrosive and volatile gas hazards.
Primary Hazards
Skin/Eye Irritant (H315, H319)
Requires Level B/C PPE (nitrile gloves, safety goggles, lab coat)[4].
Aquatic Toxicity
Harmful to aquatic life (H400)
Strictly prohibits disposal via standard sanitary sewers[5].
Neutralization Ratio
1 mol acid:2 mol NaOH(aq)
Stoichiometry must account for both the free carboxylic acid and the hydrolysis of the formyl ester.
Step-by-Step Disposal Workflows
Every protocol below is designed as a self-validating system. Do not proceed to subsequent steps without verifying the success of the current one.
Protocol A: Solid Waste & Unused Product Disposal
For pure, unreacted powder or solid residues.
Anhydrous Consolidation: Using non-sparking tools, sweep up the solid material and transfer it into a dry, high-density polyethylene (HDPE) waste container.
Moisture Exclusion (Critical): Ensure the container is completely free of moisture. Add a small amount of indicating desiccant (e.g., silica gel) to the secondary containment if stored in a humid environment. Causality: Preventing ambient hydrolysis eliminates the risk of formic acid gas generation.
Labeling: Label the container strictly as "Hazardous Waste - Solid Organic Acid (Combustible / Water-Sensitive)".
Incineration Routing: Transfer to a licensed hazardous waste facility. The standard destruction method involves dissolving the material in a combustible solvent and processing it through a chemical incinerator equipped with an afterburner and scrubber[4].
If the chemical is already dissolved in an aqueous or mixed-solvent stream, it must be neutralized prior to final waste collection.
Thermal Control: Place the reaction/waste vessel in an ice-water bath. Causality: Both hydrolysis and acid-base neutralization are exothermic. Cooling suppresses the volatilization of generated formic acid before it can be neutralized.
Controlled Hydrolysis & Neutralization: Under continuous magnetic stirring, slowly add
1.0 M
Sodium Hydroxide (NaOH) dropwise.
Equilibrium Verification: Continue the addition until the pH stabilizes. Verification Step: Use a calibrated pH meter to verify the pH is between 7.0 and 8.0[1]. Once reached, wait 15 minutes . The formyl ester takes time to fully hydrolyze; you will likely see the pH drop again as formic acid is released. Re-adjust to pH 7.5.
Waste Segregation: Once the pH remains stable for 15 minutes, transfer the solution (now containing harmless sodium formate and sodium mandelate) to a standard aqueous waste carboy. Ensure the carboy contains no strong oxidizers.
Protocol C: Spill Response
Isolation: Evacuate immediate personnel and ensure the area has maximum exhaust ventilation (e.g., open fume hood sashes, activate emergency exhaust)[4].
Dry Containment: Cover the spill entirely with an inert, dry absorbent such as dry sand or vermiculite. Do not use water to wash the spill initially, as this will trigger hydrolysis.
Mechanical Collection: Use a plastic shovel to transfer the absorbed mixture into a hazardous waste pail.
Surface Decontamination: Wash the contaminated surface with a dilute sodium bicarbonate (
NaHCO3
) solution to neutralize trace acidic residues, then wipe completely dry.
Workflow for the safe disposal and neutralization of (R)-(Formyloxy)phenylacetic acid.
References
[SAFETY DATA SHEET - Phenylacetic Acid-d5],[LGC Standards], [https://www.lgcstandards.com/]
2.[Material Safety Data Sheet - Phenylacetic acid], [ScienceLab / HPA], [https://www.hpa.gov.tw/]
[PHENYL ACETIC ACID MATERIAL SAFETY DATA SHEET], [CDH Fine Chemical],[https://www.cdhfinechemical.com/]
[Phenylacetic Acid 40% PA40 - SAFETY DATA SHEET], [Perfumer's Apprentice], [https://shop.perfumersapprentice.com/]
5.[Corrosivity Background Document and FRN, May 19, 1980], [US Environmental Protection Agency (EPA)],[https://www.epa.gov/]
[Hydrolysis Behavior of Bamboo Fiber in Formic Acid Reaction System], [ACS Publications], [https://pubs.acs.org/]
7.[The formyloxyl radical: electrophilicity, C–H bond activation and anti-Markovnikov selectivity in the oxidation of aliphatic alkenes],[Chemical Science (RSC Publishing)], [https://pubs.rsc.org/]
Operational Safety and PPE Guide: Handling (R)-(Formyloxy)phenylacetic Acid
As a critical chiral building block, (R)-(Formyloxy)phenylacetic acid (CAS: 29169-63-9) is predominantly utilized as a pharmaceutical intermediate in the synthesis of second-generation broad-spectrum cephalosporin antibi...
Author: BenchChem Technical Support Team. Date: April 2026
As a critical chiral building block, (R)-(Formyloxy)phenylacetic acid (CAS: 29169-63-9) is predominantly utilized as a pharmaceutical intermediate in the synthesis of second-generation broad-spectrum cephalosporin antibiotics, such as 1[1]. Structurally, this compound contains both a carboxylic acid moiety and a formyl ester group[2].
Mechanistic Hazard Analysis: The primary occupational hazard stems from the compound's reactivity with moisture. When exposed to ambient humidity or mucosal membranes (eyes, respiratory tract), the formyloxy group undergoes rapid hydrolysis. This reaction locally releases formic acid and phenylacetic acid derivatives, leading to acute tissue irritation (classified under H315, H319, and H335). Therefore, mitigating moisture contact and preventing powder aerosolization is the core objective of our Personal Protective Equipment (PPE) strategy.
Causality-Driven PPE Selection
Standard laboratory attire is insufficient for handling reactive organic acids. Every piece of PPE must be selected based on the specific physicochemical properties of the intermediate:
Respiratory Protection: Because this compound is handled as a crystalline powder, static charge generated during weighing can cause micro-particulate aerosolization. To prevent inhalation of these hydrolyzable particles, a NIOSH-approved N95 respirator is the absolute minimum requirement. For bulk transfers outside a ventilated enclosure, a half-face respirator equipped with organic vapor/acid gas (OV/AG) cartridges is mandatory to neutralize acidic fumes[3].
Dermal Protection (Gloves): Standard latex gloves are highly permeable to organic acids and offer a false sense of security. Nitrile gloves provide adequate protection for incidental contact. However, for prolonged handling or spill cleanup, Butyl rubber gloves are required due to their superior chemical resistance to organic acids[3].
Ocular Protection: Safety glasses are inadequate because they lack a facial seal, allowing airborne dust to reach the eyes. Indirectly vented chemical splash goggles must be worn to prevent both particulate ingress and liquid splashes during subsequent solvation steps[4].
Quantitative PPE Specifications
The following table summarizes the required PPE, regulatory standards, and operational limits to ensure safe handling conditions.
To ensure uncompromising safety, the following protocols are designed as self-validating systems—operators cannot proceed to the next step without visually or mechanically confirming the success of the previous one.
Protocol A: Safe Weighing and Solvation
Engineering Control Verification: Before opening the chemical container, verify the fume hood monitor displays a face velocity between 95 and 125 feet per minute (fpm) . Validation: This specific range ensures adequate containment of hazardous substances without creating turbulent vortices that could scatter the powder[5].
Aseptic Donning Sequence: Inspect gloves for micro-tears using the inflation method. Don the lab coat, followed by the respirator, splash goggles, and finally, double-layer nitrile gloves. Pull the outer glove cuff over the lab coat sleeve to create a closed system.
Anti-Static Weighing: Place an anti-static zero-stat gun or ionizing bar near the analytical balance. Validation: The powder should pour smoothly into the weigh boat without clinging to the spatula or the sides of the container, confirming static dissipation.
Sealed Transfer: Once weighed, transfer the (R)-(Formyloxy)phenylacetic acid into a reaction flask and seal it with a septum before removing it from the fume hood.
Immediate Isolation: If a spill occurs, immediately lower the fume hood sash to maximize exhaust velocity and isolate the area.
Neutralization: Do not use water, as it accelerates the hydrolysis into formic acid. Instead, generously cover the spilled powder with a weak, dry base such as sodium bicarbonate or a commercial acid spill kit. Validation: The complete cessation of mild effervescence indicates that the acid has been successfully neutralized.
Collection: Sweep the neutralized matrix using a non-sparking, static-free brush and pan. Place into a hazardous waste poly-bag.
Workflow Visualization
Fig 1: Operational workflow for handling and disposing of (R)-(Formyloxy)phenylacetic acid.
Disposal and Waste Management Plan
Chemical Waste: Unused (R)-(Formyloxy)phenylacetic acid and neutralized spill matrices must be classified as solid organic acid waste. Store in high-density polyethylene (HDPE) containers, clearly labeled with the chemical name, CAS number (29169-63-9), and "Corrosive/Irritant" warnings. Do not mix with heavy metals or strong oxidizers.
PPE Disposal: All disposable PPE (nitrile gloves, N95 masks) that have come into contact with the compound must be treated as chemically contaminated solid waste. Place doffed PPE into a designated, biohazard-style step-can lined with a transparent poly-bag to prevent secondary exposure to laboratory personnel.
References
LookChem. "(R)-2-(Formyloxy)-2-phenylacetic acid Technology Process and Properties". [Link]
Pharmaffiliates. "Cefamandole Nafate - API and Impurities". [Link]
SUNY Downstate. "Laboratory Safety Manual: Hood Face Velocity and OSHA Standards".[Link]
Rutgers University. "Chemical Hygiene Guide: PPE and Splash Goggles". [Link]
PubChem - National Institutes of Health (NIH). "Hazardous Substances Data Bank: Glove Materials and Respiratory Protection".[Link]